molecular formula ¹³C₂H₆NaO₄P B1147393 Dimethyl Phosphate-13C2 Sodium Salt CAS No. 157487-95-1

Dimethyl Phosphate-13C2 Sodium Salt

Cat. No.: B1147393
CAS No.: 157487-95-1
M. Wt: 150.02
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Description

Labeled Dimethyl Phosphate. Used in the synthesis of L,L- and L,D-di-myo-inositolphosphates>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;di(113C)methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRDVWNCARTPS-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OP(=O)([O-])O[13CH3].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016877
Record name O,O-Dimethyl phosphate-13C2, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.016 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157487-95-1
Record name O,O-Dimethyl phosphate-13C2, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Dimethyl Phosphate-13C2 Sodium Salt?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt

Executive Summary

This compound is a stable isotope-labeled version of dimethyl phosphate, a small organophosphorus compound. By replacing two natural abundance carbon-12 atoms with heavy carbon-13 isotopes, this molecule becomes an invaluable tool for researchers in analytical chemistry, metabolism, and environmental science. Its primary application is as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The isotopic labeling provides a distinct mass shift without significantly altering the chemical and physical properties, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis. This guide provides a comprehensive overview of its properties, core applications, detailed analytical protocols, and the fundamental principles that underpin its use in advanced research.

Introduction: The Significance of Isotopic Labeling

In modern analytical and biomedical research, precision and accuracy are paramount. The quantification of small molecules in complex biological or environmental matrices is often hampered by sample loss during extraction, ion suppression in mass spectrometry, or variations in instrument response. Stable isotope labeling is a powerful strategy to overcome these challenges.[3]

This compound is the sodium salt of dimethyl phosphate where the carbon atoms of the two methyl groups have been replaced with the stable (non-radioactive) carbon-13 (¹³C) isotope.[1][4][5] This substitution is the key to its utility. In a mass spectrometer, the labeled compound is easily distinguished from its natural, unlabeled counterpart (the analyte) by a mass difference of +2 Daltons. Because its chemical structure and physicochemical properties are nearly identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects. This allows it to serve as a perfect proxy, or internal standard, for accurately calculating the concentration of the unlabeled analyte.[3]

Beyond its role as an internal standard, ¹³C-labeled compounds are fundamental tools in metabolic flux analysis, enabling researchers to trace the journey of carbon atoms through complex biochemical pathways and gain insights into cellular function in health and disease.[6][7][8][9]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use, storage, and handling.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms Phosphoric Acid Dimethyl Ester-13C2 Sodium Salt; Sodium di(methyl-13C) phosphate[4][10]
Molecular Formula ¹³C₂H₆NaO₄P[1][4][5]
Molecular Weight 150.02 g/mol [1][4][5]
CAS Number 157487-95-1[1][4][5]
Unlabeled CAS 32586-82-6[1][10]
Appearance White to Off-White Solid[4][11]
Storage 2-8°C, Hygroscopic, Under Inert Atmosphere[4]
Purity Typically >98%[12]
Solubility Soluble in water and polar organic solvents like methanol.Inferred from properties

Core Applications & Principles of Use

Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS).[1][2] This technique is considered the gold standard for quantification due to its high precision and accuracy.

The Causality Behind IDMS: The core principle is the addition of a known quantity of the stable isotope-labeled (SIL) standard to a sample at the earliest stage of the workflow. The SIL-IS and the native analyte behave identically during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. In the mass spectrometer, the instrument detects both the analyte and the IS as separate mass channels. The ratio of the analyte's signal intensity to the IS's signal intensity is then used to calculate the analyte's precise concentration, effectively canceling out any variations caused by matrix effects or sample loss.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of Dimethyl Phosphate-13C2 (Internal Standard) Sample->Spike Extract Extraction & Cleanup (Analyte and IS experience proportional loss) Spike->Extract LC Chromatographic Separation (Analyte and IS co-elute) Extract->LC MS Mass Spectrometry Detection (Separate mass channels) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Determine Analyte Concentration (via Calibration Curve) Ratio->Quant

Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Tracer in Metabolic & Environmental Studies

While often used as an analytical tool, ¹³C-labeled compounds are central to metabolic research.[6][7] By introducing a ¹³C-labeled substrate into a biological system, scientists can track its transformation through metabolic pathways, quantifying metabolic fluxes and identifying pathway activities.[8][9] Dimethyl Phosphate-13C2 can be used in studies focused on the metabolism of organophosphates or serve as a labeled precursor for the chemical or enzymatic synthesis of more complex ¹³C-labeled biomolecules, such as phospholipids or phosphorylated metabolites.[4][11]

In environmental science, it can be used to trace the degradation and fate of dimethyl phosphate, a breakdown product of some pesticides and nerve agents, in soil and water samples.[13][14][15]

Analytical Methodologies & Protocols

Protocol: Quantification of Dimethyl Phosphate in River Water by LC-MS/MS

This protocol provides a self-validating system for the quantification of unlabeled dimethyl phosphate (DMP) using this compound as an internal standard.

1. Preparation of Standards and Reagents:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled DMP and this compound (IS) in separate volumetric flasks using methanol.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the unlabeled DMP stock solution. Spike each calibrator with the IS solution to a final, constant concentration (e.g., 50 ng/mL).
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation:

  • Collect 1 mL of river water into a microcentrifuge tube.
  • Causality: To account for any loss during extraction, add 10 µL of the IS working solution (e.g., 5 µg/mL) to the sample before any other processing step. This ensures the IS experiences the same conditions as the analyte.
  • Vortex briefly to mix.
  • Add 1 mL of acetonitrile, vortex for 1 minute to precipitate proteins and other macromolecules.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol with 0.1% formic acid).
  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions (Illustrative):

  • LC System: Standard HPLC or UHPLC system.
  • Column: A reverse-phase column suitable for polar compounds (e.g., HILIC or a C18 with an aqueous-compatible end-capping).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Methanol.
  • Gradient: A suitable gradient to retain and elute the polar DMP (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).
  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization Source: Electrospray Ionization (ESI).
  • MRM Transitions:
  • DMP (Analyte): Q1: 125.0 -> Q3: 79.0 (Phosphate fragment)
  • DMP-¹³C₂ (IS): Q1: 127.0 -> Q3: 79.0 (Phosphate fragment)
  • Causality: The parent ion (Q1) mass for the IS is +2 Da higher than the analyte, but the fragment ion (Q3) is identical because the fragmentation cleaves the unlabeled phosphate group. This shared fragment improves analytical consistency.

4. Data Analysis & Validation:

  • Integrate the peak areas for both the analyte and the IS transitions.
  • Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.
  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) should be applied.
  • Calculate the concentration of DMP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
  • Trustworthiness: The system is validated if the calculated concentrations of the QC samples are within ±15% of their nominal values.

G center P P O1 O P->O1 O2 O P->O2 O_neg O⁻ Na⁺ P->O_neg O_double O P->O_double C1 ¹³CH₃ O1->C1 C2 ¹³CH₃ O2->C2

Figure 2: Structure highlighting the two Carbon-13 labeled methyl groups.
Characterization by NMR Spectroscopy

NMR is used to confirm the structure and isotopic purity of the compound.

  • ¹H NMR: The proton spectrum will show a singlet for the six equivalent methyl protons. This peak will be split into a doublet due to coupling with the phosphorus-31 nucleus (³JHP coupling). Further smaller couplings to the ¹³C nuclei will also be present.

  • ¹³C NMR: The carbon spectrum is simplest with proton decoupling. It will show a single peak for the two equivalent methyl carbons. This peak will be split into a doublet due to direct one-bond coupling to the phosphorus-31 nucleus (¹JCP), which is typically a large coupling constant.[16]

  • ³¹P NMR: The phosphorus spectrum, with proton decoupling, will show a singlet. If undecoupled, this signal will be split into a septet by the six equivalent protons of the two methyl groups. The presence of the two ¹³C atoms will result in satellite peaks flanking the main signal.[17][18] The chemical shift is indicative of the phosphate ester environment.[19]

Synthesis and Isotopic Labeling

The synthesis of this compound involves standard organophosphorus chemistry, with the critical starting material being ¹³C-labeled methanol (¹³CH₃OH). A common route involves the reaction of a phosphorus oxyhalide (e.g., POCl₃) with two equivalents of ¹³C-methanol in the presence of a base, followed by controlled hydrolysis and salt formation with a sodium base (e.g., sodium hydroxide or sodium methoxide). The precise control of stoichiometry is crucial to ensure the desired dimethylated product.

Handling, Storage, and Safety

  • Handling: As with all chemicals, this compound should be handled in a well-ventilated area, preferably a fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid generating dust.[20]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[4]

Conclusion

This compound is more than just a chemical; it is a precision tool that enables researchers to achieve higher levels of accuracy and certainty in their work. Its primary role as an internal standard in isotope dilution mass spectrometry addresses fundamental challenges in analytical quantification, making it indispensable in drug development, clinical diagnostics, and environmental monitoring. Furthermore, its nature as a ¹³C-labeled molecule opens doors for sophisticated metabolic tracing studies. As analytical instrumentation continues to advance in sensitivity, the need for high-purity, reliable stable isotope-labeled standards like this compound will only grow, solidifying its place in the modern research laboratory.

References

  • Grankvist, K., et al. Profiling the metabolism of human cells by deep ¹³C labeling. PMC - PubMed Central - NIH. [Link]

  • Fan, T. W., et al. An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]

  • Buescher, J. M., et al. A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Vanderbilt University. [Link]

  • CAS No : 157487-95-1| Chemical Name : Dimethyl Phosphate-¹³C₂ Sodium Salt. Pharmaffiliates. [Link]

  • Dimethyl Phosphate-¹³C₂ Sodium Salt : CAS No.157487-95-1. Omsynth Lifesciences. [Link]

  • Sodium dimethyl phosphate | C₂H₆NaO₄P. PubChem - NIH. [Link]

  • NMR spectra of the sodium salt of p-TPPP: (i) ¹H-NMR, (ii) ¹³C-NMR and (iii) ³¹P-NMR. ResearchGate. [Link]

  • Dimethyl Phosphate-¹³C₂ Sodium Salt. Cosmo Bio. [Link]

  • ¹H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate... ResearchGate. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

  • Dimethyl Phosphate Sodium Salt. CRO SPLENDID LAB. [Link]

  • Supporting Information - ³¹P[¹H] NMR spectra. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry-Based Spatial Multiomics Revealed Bioaccumulation Preference and Region-Specific Responses of PFOS in Mice Cardiac Tissue. NIH. [Link]

  • The benchmark of ³¹P NMR parameters in phosphate. RSC Publishing. [Link]

  • Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv | Cambridge Open Engage. [Link]

  • Is there any substance that can be used to aid in organic phosphate quantification in P-NMR? ResearchGate. [Link]

  • Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. [Link]

  • Coupled and Decoupled ¹³C-NMR of Dimethyl Methylphosphonate. YouTube. [Link]

  • Standards for - Environmental, Food, Water and Exposure Analysis. Lab Service Analytica. [Link]

Sources

An In-Depth Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl Phosphate-13C2 Sodium Salt, a stable isotope-labeled compound of significant utility in modern research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, applications, and handling procedures for this valuable analytical tool. Our focus is on providing not just data, but also the scientific reasoning behind its application, ensuring a deeper understanding of its role in complex experimental designs.

Introduction: The Significance of Isotopic Labeling in Quantitative Analysis

Stable isotope labeling is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based quantitative studies.[1][2] The introduction of heavy isotopes, such as Carbon-13 (¹³C), into a molecule creates an isotopologue that is chemically identical to its natural counterpart but distinguishable by its mass. This principle is fundamental to the use of this compound as an internal standard, enabling precise and accurate quantification of its unlabeled analogue, dimethyl phosphate (DMP), in complex biological matrices.[3][4] DMP itself is a metabolite of interest, being a breakdown product of various organophosphorus compounds, including pesticides and nerve agents.[5]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its handling, storage, and application in analytical methodologies.

Chemical Structure and Isotopic Labeling

This compound is the sodium salt of dimethyl phosphate where both methyl carbons are replaced with the stable isotope ¹³C.

Molecular Formula: ¹³C₂H₆NaO₄P[6]

Molecular Weight: Approximately 150.02 g/mol [6]

CAS Number: 157487-95-1

The strategic placement of the two ¹³C atoms in the methyl groups provides a distinct mass shift of +2 Da compared to the unlabeled dimethyl phosphate, which is ideal for mass spectrometry-based quantification, as it moves the signal of the internal standard away from the natural isotope envelope of the analyte.

Diagram: Chemical Structure of this compound

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Hydrolysis & Salt Formation POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Di(¹³C-methyl) Phosphorochloridate POCl3->Intermediate C13_MeOH ¹³C-Methanol (² equiv.) C13_MeOH->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Water Water (H₂O) Intermediate->Water Hydrolysis NaOH Sodium Hydroxide (NaOH) Water->NaOH Neutralization Product Dimethyl Phosphate-¹³C₂ Sodium Salt NaOH->Product

Caption: A plausible two-step synthesis of this compound.

Experimental Causality:

  • Phosphorylation: The reaction of phosphorus oxychloride with two equivalents of ¹³C-methanol in the presence of a non-nucleophilic base like triethylamine would yield the di(¹³C-methyl) phosphorochloridate intermediate. The base is crucial to neutralize the hydrochloric acid byproduct.

  • Hydrolysis and Salt Formation: Subsequent controlled hydrolysis of the phosphorochloridate intermediate would yield di(¹³C-methyl) phosphoric acid. This is then neutralized with a stoichiometric amount of sodium hydroxide to afford the final product, this compound. Purification would likely be achieved through recrystallization or chromatographic methods.

Spectral Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of its non-labeled analogue and related organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A doublet is expected for the methyl protons due to coupling with the ³¹P nucleus. The chemical shift would be in the range of 3.5-4.0 ppm.

  • ¹³C NMR: A doublet is expected for the ¹³C-labeled methyl carbons due to coupling with the ³¹P nucleus. The chemical shift is anticipated to be in the range of 50-60 ppm. [7]* ³¹P NMR: A septet is expected due to coupling with the six equivalent protons of the two methyl groups. The chemical shift for dimethyl phosphate is around 2.8 ppm. [8] Mass Spectrometry (MS):

In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, the molecular ion [M-Na]⁻ would be observed at an m/z corresponding to the mass of the di(¹³C-methyl) phosphate anion. The isotopic labeling results in a +2 Da shift compared to the unlabeled compound.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of dimethyl phosphate in various biological and environmental samples using isotope dilution mass spectrometry. [3]

Internal Standard in Metabolomics and Exposure Studies

Causality of Application: The chemical and physical properties of an ideal internal standard should be as close as possible to the analyte of interest to ensure similar behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization efficiency). [1][2]Stable isotope-labeled standards like this compound are considered the "gold standard" because their behavior is virtually identical to the endogenous analyte, differing only in mass. [1]This allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.

Diagram: Workflow for Quantitative Analysis using an Internal Standard

G Sample Biological Sample (e.g., Urine, Plasma) IS_Spike Spike with known amount of Dimethyl Phosphate-¹³C₂ Sodium Salt Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Analyte to IS) Analysis->Quantification

Caption: General workflow for using this compound as an internal standard.

Tracer in Metabolic Studies

In addition to its role as an internal standard, this compound can be used as a tracer to study the metabolic fate of dimethyl phosphate or related compounds in biological systems. [3]By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate metabolic pathways and kinetics.

Precursor in Chemical Synthesis

Labeled dimethyl phosphate can also be used as a precursor in the synthesis of more complex isotopically labeled molecules, such as inositol phosphates, which are important signaling molecules. [9][10]

Experimental Protocol: Quantification of Dimethyl Phosphate in a Biological Matrix using LC-MS/MS

The following is a representative protocol for the quantification of dimethyl phosphate in a urine sample using this compound as an internal standard. This protocol is based on established methodologies for the analysis of organophosphate metabolites. [5][11] 1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled dimethyl phosphate and this compound in a suitable solvent (e.g., methanol or water).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled dimethyl phosphate into a control matrix (e.g., analyte-free urine).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the LC-MS/MS system.

2. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • To a 100 µL aliquot of each urine sample, calibration standard, and quality control sample, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a suitable column for polar compounds, such as a HILIC or mixed-mode column. The mobile phase will typically consist of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile). A gradient elution is often employed to achieve good separation.

  • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the transitions for both the analyte and the internal standard.

    • Analyte (DMP): Monitor the transition from the precursor ion to a characteristic product ion.

    • Internal Standard (DMP-¹³C₂): Monitor the corresponding transition for the ¹³C-labeled compound.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard in each sample.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of dimethyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Handling, Storage, and Safety

Handling:

Due to its hygroscopic nature, this compound should be handled in a dry environment, such as a glove box or a desiccator, to minimize exposure to atmospheric moisture. [5]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). [9]Protect from light.

Safety:

While a specific safety data sheet (SDS) for the ¹³C-labeled compound is not widely available, the safety precautions for the non-labeled sodium dimethyl phosphate should be followed. It is considered an irritant to the skin and eyes. Avoid inhalation of dust.

Conclusion

This compound is a highly valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry-based quantification allows for the accurate and precise measurement of dimethyl phosphate in complex matrices. A thorough understanding of its chemical and physical properties, coupled with appropriate handling and experimental design, is essential for leveraging its full potential in advancing scientific knowledge.

References

  • Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]

  • Internal Standards for Metabolomics. IROA Technologies. [Link]

  • A novel stable isotope labeling assisted workflow for improved untargeted LC–HRMS based metabolomics research. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • CAS No : 157487-95-1| Chemical Name : this compound. Pharmaffiliates. [Link]

  • Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. UCL Discovery. [Link]

  • 13C‐Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography‐Mass Spectrometry. Semantic Scholar. [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH National Library of Medicine. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

  • Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. UCL Discovery. [Link]

  • Quantitative determination of 13 organophosphorous flame retardants and plasticizers in a wastewater treatment system by high performance liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. PMC - NIH. [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

  • Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites. PubMed. [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

  • Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C. [Link]

  • Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. PubMed. [Link]

  • Harnessing 13 C-labeled myo -inositol to interrogate inositol phosphate messengers by NMR. ResearchGate. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC - NIH. [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. [Link]

Sources

Dimethyl Phosphate-13C2 Sodium Salt CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl Phosphate-¹³C₂ Sodium Salt

Abstract

This guide provides a comprehensive technical overview of Dimethyl Phosphate-¹³C₂ Sodium Salt, an isotopically labeled compound of significant utility in modern biomedical and pharmaceutical research. As a stable, non-radioactive tracer and internal standard, it offers high precision in analytical methodologies aimed at elucidating metabolic pathways, quantifying endogenous and xenobiotic molecules, and understanding the disposition of drug candidates. We will delve into its fundamental properties, the rationale behind its application, detailed experimental protocols for its use in mass spectrometry and NMR, and its role in advancing drug development. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.

Compound Identification and Physicochemical Properties

Dimethyl Phosphate-¹³C₂ Sodium Salt is the sodium salt of dimethyl phosphate where both methyl carbons are replaced with the stable carbon-13 (¹³C) isotope. This specific labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based analysis without altering the compound's chemical behavior.

Chemical Structure:

P P O1 O P->O1 O2 O P->O2 O3 O⁻ P->O3 O4 O P->O4 C1 ¹³CH₃ O1->C1 C2 ¹³CH₃ O4->C2 Na Na⁺

Caption: Chemical structure of Dimethyl Phosphate-¹³C₂ Sodium Salt.

Table 1: Compound Properties

PropertyValueSource
CAS Number 157487-95-1[1][2][3][4]
Molecular Formula (¹³C)₂H₆NaO₄P[1][2][3]
Molecular Weight 150.02 g/mol [1][2][3][4]
Appearance White to Off-White Solid[3]
SMILES O=P(O[13CH3])(O[Na])O[13CH3][2]
Storage Conditions 2-8°C, Hygroscopic, under Inert Atmosphere[3]
Synonyms Phosphoric Acid Dimethyl Ester-¹³C₂ Sodium Salt; Dimethyl-¹³C₂ Monosodium Phosphate[1][2][3]
Unlabeled CAS No. 32586-82-6[2][5][6]

The Scientific Rationale: Why Use Stable Isotope Labeling?

The core value of Dimethyl Phosphate-¹³C₂ Sodium Salt lies in its nature as a stable isotope-labeled (SIL) compound. SIL compounds are powerful tools in drug metabolism, toxicology, and metabolomics for several key reasons.[7][8][9]

  • Mechanistic Clarity: By introducing a "mass tag" into a molecule, researchers can trace its journey through complex biological systems.[10] This allows for the unambiguous identification of metabolites and the elucidation of metabolic pathways, providing critical insights into a drug's disposition and potential toxicities.[7][8]

  • The Gold Standard for Quantification: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL compounds serve as ideal internal standards.[11][12] An ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A SIL analog is the closest possible approximation to this ideal. It co-elutes with the unlabeled analyte and experiences nearly identical ionization efficiency and matrix effects, allowing for highly accurate and precise correction of analytical variability.[11]

  • Non-Radioactive and Safe: Unlike radioisotopes (e.g., ¹⁴C or ³H), stable isotopes like ¹³C are non-radioactive. This eliminates the need for specialized handling, licensing, and disposal procedures, making them more accessible and safer for a wider range of laboratory settings, including early human absorption, distribution, metabolism, and excretion (ADME) studies.[7][8]

The combination of stable isotope labeling with highly sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has become a cornerstone of modern pharmaceutical research, enabling rapid and reliable data acquisition.[8][9]

Key Applications in Research and Drug Development

Dimethyl Phosphate-¹³C₂ Sodium Salt is not just a chemical; it is a solution to specific analytical challenges.

Internal Standard for Quantitative Bioanalysis

Its primary application is as an internal standard for the quantification of its unlabeled counterpart, dimethyl phosphate (DMP), or other structurally similar small organophosphates. DMP is a degradation product of various organophosphorus compounds, including some nerve agents and pesticides.[13][14] Accurate quantification in biological matrices (e.g., plasma, urine) or environmental samples is critical for toxicology and exposure studies.

Metabolic Tracer

As a labeled molecule, it can be used as a tracer to study phosphorylation events or the metabolism of compounds containing a dimethyl phosphate moiety.[12] By introducing the ¹³C₂-labeled compound into a biological system (e.g., cell culture or in vivo model), researchers can use MS to track the incorporation of the labeled phosphate group into other molecules, helping to map metabolic networks.[9]

Synthetic Precursor

The compound has been utilized as a labeled building block in the chemical synthesis of more complex isotopically labeled molecules. For instance, it has been used in the synthesis of labeled di-myo-inositol phosphates, which are important signaling molecules.[3][15]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, providing a framework for robust experimental design.

Protocol: Quantification of Dimethyl Phosphate in Plasma using LC-MS/MS

This protocol details the use of Dimethyl Phosphate-¹³C₂ Sodium Salt as an internal standard (IS) for the accurate quantification of unlabeled DMP.

Objective: To determine the concentration of DMP in human plasma samples.

Methodology:

  • Preparation of Standards and Reagents:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of DMP (analyte) and Dimethyl Phosphate-¹³C₂ Sodium Salt (IS) in ultrapure water.

    • Calibration Standards: Serially dilute the DMP stock solution with a blank matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS Spiking Solution. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining small polar molecules like DMP.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • MRM Transitions:

      • DMP (Analyte): Q1 m/z 125 → Q3 m/z 79 (or 97)

      • DMP-¹³C₂ (IS): Q1 m/z 127 → Q3 m/z 79 (or 97)

      • (Note: Exact m/z values should be optimized by direct infusion of the compounds.)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of DMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample / Calibrator p2 Spike with ¹³C₂-DMP-Na (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject onto HILIC Column p4->a1 a2 Gradient Elution a1->a2 a3 Negative Ion ESI-MS/MS a2->a3 a4 Monitor MRM Transitions (Analyte & IS) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Workflow for quantitative analysis using an internal standard.

Protocol: ¹³C Tracer Analysis for Metabolic Pathway Studies

This protocol outlines a general workflow for using Dimethyl Phosphate-¹³C₂ Sodium Salt to trace metabolic pathways in a cell culture model.

Objective: To identify metabolites that incorporate the dimethyl phosphate group from a parent molecule.

Methodology:

  • Cell Culture and Dosing:

    • Culture cells (e.g., HepG2 hepatocytes) to ~80% confluency in standard growth media.

    • Prepare a dosing solution of a parent drug molecule that has been synthesized using Dimethyl Phosphate-¹³C₂ Sodium Salt as a precursor.

    • Replace the growth media with media containing the ¹³C₂-labeled parent drug at a relevant concentration. Incubate for a defined period (e.g., 24 hours).

    • Prepare a parallel control culture dosed with the unlabeled parent drug.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism by adding ice-cold methanol.

    • Perform a liquid-liquid or solid-phase extraction to separate metabolites from larger biomolecules. A common method is to use a mixture of methanol, chloroform, and water.

    • Collect the polar (aqueous/methanol) phase, which will contain DMP and its downstream metabolites.

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • LC System: UPLC system with a C18 or HILIC column.

    • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of high-resolution, accurate-mass (HRAM) measurements.

    • Acquisition Mode: Perform a full scan MS analysis to detect all ions. Also, use data-dependent MS/MS (ddMS2) to acquire fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Compare the full scan data from the ¹³C₂-labeled experiment with the unlabeled control.

    • Search for unique isotopic patterns. Metabolites that have incorporated the ¹³C₂-dimethyl phosphate group will appear as "doublets" in the mass spectrum, with the labeled peak being approximately 2.0067 Da heavier than the unlabeled peak.

    • Use the HRAM data to predict the elemental formula of the potential metabolites.

    • Analyze the MS/MS fragmentation spectra to confirm the structure of the newly identified metabolites.

cluster_exp Cellular Experiment cluster_extract Metabolite Extraction cluster_analysis HRMS Analysis & Data Mining e1 Culture Cells (e.g., HepG2) e2 Dose with ¹³C₂-Labeled Parent Compound e1->e2 e3 Incubate (e.g., 24h) e2->e3 x1 Quench Metabolism & Harvest Cells e3->x1 x2 Liquid-Liquid Extraction x1->x2 x3 Collect & Dry Polar Phase x2->x3 a1 Full Scan HRMS Analysis x3->a1 a2 Search for Isotopic Doublets (+2 Da Mass Shift) a1->a2 a3 Predict Formulae (Accurate Mass) a2->a3 a4 Confirm Structure (MS/MS) a3->a4

Caption: Workflow for a ¹³C stable isotope tracer experiment.

Conclusion

Dimethyl Phosphate-¹³C₂ Sodium Salt represents a critical tool for researchers in the pharmaceutical and life sciences. Its value extends beyond its identity as a single molecule; it embodies the precision, safety, and mechanistic power of stable isotope labeling. Whether used as an internal standard to ensure the accuracy of bioanalytical data or as a tracer to unravel the complexities of metabolic networks, this compound enables a higher standard of scientific inquiry. By providing a reliable means to see, track, and measure molecules in complex biological systems, it directly contributes to the development of safer and more effective therapeutics.

References

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link][7]

  • Gao, R., & Li, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link][8]

  • Pharmaffiliates. Dimethyl Phosphate-13C2 Sodium Salt | CAS No : 157487-95-1. [Link][3]

  • Wikipedia. Isotopic labeling. [Link][10]

  • Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link][9]

  • Omsynth Lifesciences. This compound : CAS No. 157487-95-1. [Link][4]

  • Varesio, E., & Hopfgartner, G. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link][11]

  • Cosmo Bio. This compound. [Link][15]

  • Royal Society of Chemistry. Supporting Information. [Link][13]

  • Rosenblatt, M. M., et al. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. [Link][14]

Sources

Understanding isotopic labeling in biochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isotopic Labeling in Biochemical Research

Authored by: Gemini, Senior Application Scientist

Abstract

Isotopic labeling is a foundational technique in modern biochemical and pharmaceutical research, enabling the precise tracking of atoms through complex biological systems. By substituting an atom within a molecule with its heavier (stable) or radioactive isotope, researchers can elucidate metabolic pathways, quantify protein dynamics, and determine the pharmacokinetic profiles of novel drug candidates. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling. We will explore the causality behind experimental design, from choosing the appropriate isotope to selecting the optimal analytical platform. Detailed protocols for key techniques such as 13C-Metabolic Flux Analysis and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are provided, alongside a comparative analysis of major quantitative proteomics strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of isotopic tracers to gain deeper insights into biological function and therapeutic action.

The Foundational Principle: Tracing the Untraceable

At its core, isotopic labeling is a technique to make specific molecules visible against the vast, complex background of a biological system.[1] The principle relies on the fact that isotopes of an element share the same number of protons and electrons, rendering their chemical reactivity nearly identical to their most abundant counterparts.[2] However, they differ in the number of neutrons, which imparts a unique physical signature—either a greater mass or radioactivity—that can be detected by specialized analytical instruments.[1]

This allows researchers to introduce a labeled compound into a system and track its journey, a process analogous to following a single marked car in a city's traffic network. The choice between a stable, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N) and a radioactive isotope (e.g., ³H, ¹⁴C, ³²P) is a critical first step in experimental design, dictated by the scientific question, the required sensitivity, and safety considerations.[3][4]

  • Stable Isotopes : These are non-radioactive and can be used safely in a wide range of studies, including those involving humans.[4][5] Their detection relies on the mass difference between the labeled and unlabeled molecules, typically measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • Radioactive Isotopes : These isotopes are unstable and decay, emitting radiation that can be detected with extremely high sensitivity by methods like liquid scintillation counting or phosphorimaging.[2][3] This makes them ideal for tracing molecules present at very low concentrations, such as in drug metabolism studies.[6][7]

Unraveling Metabolic Networks: 13C-Metabolic Flux Analysis

Understanding cellular metabolism requires more than a static snapshot of metabolite concentrations; it demands a dynamic view of the rates, or "fluxes," of biochemical reactions.[8] Metabolic Flux Analysis (MFA), particularly using the stable isotope Carbon-13 (¹³C), has become the gold standard for quantifying the activity of intracellular metabolic pathways.[9][10]

The causality behind using ¹³C-MFA is to trace the flow of carbon atoms from a labeled substrate (e.g., [U-¹³C]-glucose) as they are incorporated into downstream metabolites.[10][11] The pattern of ¹³C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry.[12][13] This distribution is a direct function of the relative activities of the interconnected pathways. By analyzing these MIDs with computational models, researchers can reconstruct a detailed map of cellular metabolic fluxes.[9][14][15]

Caption: Workflow for a ¹³C-glucose tracing experiment to measure metabolic flux.

Experimental Protocol: 13C-Metabolic Flux Analysis

This protocol provides a generalized workflow for a ¹³C tracer experiment in cultured mammalian cells.

  • Experimental Design : Define the biological question. Select the appropriate ¹³C-labeled substrate (e.g., uniformly labeled glucose for central carbon metabolism, ¹³C-glutamine for TCA cycle anaplerosis). Determine the duration of labeling required to reach isotopic steady-state.[16][17]

  • Cell Culture : Culture cells in a defined medium to ensure all nutrient sources are known. In the experimental phase, switch the cells to an identical medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled version.

  • Metabolite Extraction : After the predetermined labeling period, rapidly quench metabolic activity to prevent changes during sample processing. This is typically done by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol at -80°C).

  • Sample Preparation : Scrape the cells and collect the cell/solvent mixture. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.

  • Mass Spectrometry Analysis : Reconstitute the dried metabolites in an appropriate solvent. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect metabolites.[18][19] The instrument will measure the mass-to-charge ratio (m/z) and intensity of all detected ions, revealing the mass isotopomer distributions (MIDs) for each metabolite.[20][21]

  • Data Analysis and Flux Calculation : Correct the raw MID data for the natural abundance of ¹³C. Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model, which calculates the optimal flux values that best explain the observed labeling patterns.[14]

Precision Proteomics: Quantifying Protein Dynamics

Isotopic labeling has revolutionized proteomics by enabling highly accurate quantification of protein abundance across different samples.[22] The primary strategies fall into two categories: metabolic labeling, where isotopes are incorporated in vivo during protein synthesis, and chemical labeling, where isotopes are attached to proteins or peptides in vitro.[23]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the preeminent metabolic labeling technique.[3][24] In this approach, two populations of cells are grown in media that are identical except for specific essential amino acids (typically lysine and arginine). One medium contains the normal "light" amino acids (e.g., ¹²C₆-Lysine), while the other contains "heavy," stable isotope-labeled versions (e.g., ¹³C₆-Lysine).[25] Over several cell divisions, the heavy amino acids are fully incorporated into all newly synthesized proteins.[22]

The causality for using SILAC is its exceptional accuracy. By combining the "light" and "heavy" cell lysates at the very beginning of the experimental workflow, both samples are subjected to identical processing, eliminating sample handling variability.[26] In the mass spectrometer, every peptide from the two samples appears as a pair of peaks separated by a known mass difference. The ratio of the peak intensities provides a direct and precise measurement of the relative protein abundance between the two conditions.[25]

In contrast, Isobaric Tagging methods like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are in vitro chemical labeling techniques.[3][24] These reagents chemically modify the N-terminus and lysine side chains of peptides after protein extraction and digestion. While all tags have the same total mass (they are isobaric), they are designed to fragment in a specific way during MS/MS analysis, releasing low-mass "reporter ions" of different masses. The intensity of these reporter ions is used for quantification.[25] The key advantage of this approach is its high multiplexing capacity, allowing for the simultaneous comparison of up to 18 samples in a single experiment with TMTpro.[22]

SILAC_Workflow cluster_CellCulture 1. In Vivo Metabolic Labeling cluster_Processing 2. Sample Processing cluster_Analysis 3. MS Analysis & Quantification Light Control Cells + 'Light' Lys/Arg Heavy Treated Cells + 'Heavy' Lys/Arg Combine Combine Lysates 1:1 Light->Combine Heavy->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peak Ratios LCMS->Quant

Caption: Experimental workflow for a quantitative proteomics experiment using SILAC.

Data Presentation: Comparison of Quantitative Proteomics Techniques
FeatureSILACiTRAQTMT
Labeling Principle Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Capacity Typically 2-3 plex; up to 5-plex demonstrated4-plex or 8-plexUp to 18-plex (TMTpro)
Quantification Level MS1MS2 / MS3MS2 / MS3
Accuracy & Precision High; considered the "gold standard" for cultured cellsGood; can be affected by ratio compressionGood; also susceptible to ratio compression
Sample Type Primarily proliferating cultured cellsAny protein/peptide sample (cells, tissues, fluids)Any protein/peptide sample (cells, tissues, fluids)
Key Advantage High accuracy, low experimental variabilityHigh throughput, applicable to diverse samplesHighest multiplexing capacity
Key Limitation Limited to metabolically active cells, lower throughputReagent cost, potential for ratio distortionReagent cost, potential for ratio distortion
This table summarizes data from multiple sources.[22][26]

Advancing Drug Development: From Metabolism to Efficacy

Isotopic labeling is indispensable in drug discovery and development, from early-stage metabolic studies to enhancing the properties of the final drug molecule.[7]

Tracing Drug Fate with Radiotracers

Before a drug can be approved, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be thoroughly characterized.[7][27] Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is the definitive method for these studies.[6][27] A version of the drug candidate is synthesized with a radioisotope incorporated into its core structure.[7] This is done to ensure the label is not easily lost through metabolic processes.[7]

The high sensitivity of radiometric detection allows researchers to administer a very small, pharmacologically relevant dose (a "microdose") to preclinical models or human volunteers and track the parent drug and all of its metabolites throughout the body and in excreta with high precision.[6][7] This provides a complete picture of the drug's fate, identifying potential sites of accumulation and revealing pathways of metabolic clearance.[27]

Enhancing Pharmacokinetics with Deuterium Labeling

A more recent strategy involves using a stable isotope not just as a tracer, but as an integral part of the therapeutic molecule itself.[28][29] This technique, known as deuterium labeling or "metabolic hardening," leverages a quantum mechanical principle called the Kinetic Isotope Effect (KIE) .[28]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[28][30] Many drugs are metabolized by enzymes (like Cytochrome P450s) that work by breaking C-H bonds. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of this enzymatic breakdown can be significantly slowed.[30][31] This can lead to:

  • Improved Half-Life : The drug remains in the system longer, potentially allowing for less frequent dosing.[31]

  • Reduced Toxic Metabolites : If a harmful metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.[30]

  • Enhanced Bioavailability : Slower first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation.[28]

Deuterium_Hardening cluster_Protium Standard Drug (Protium) cluster_Deuterium Deuterated Drug Drug_H Drug-CH₃ Metabolite_H Inactive Metabolite (Drug-CH₂OH) Drug_H->Metabolite_H Fast Metabolism (CYP450) Drug_D Drug-CD₃ Metabolite_D Inactive Metabolite (Drug-CD₂OH) Drug_D->Metabolite_D Slow Metabolism (Kinetic Isotope Effect)

Sources

The Sentinel of Accuracy: A Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt in Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Quantitative Truth in a Complex Biological Matrix

In the dynamic landscape of metabolomics, the quest for precise and reproducible quantification of metabolites is paramount. The inherent complexity of biological matrices presents a formidable challenge, introducing variability through sample preparation, extraction inefficiencies, and instrument-dependent fluctuations such as ion suppression in mass spectrometry. To navigate this intricate environment, the use of stable isotope-labeled internal standards has become the gold standard, ensuring data integrity and enabling meaningful biological interpretation. This guide provides an in-depth technical exploration of Dimethyl Phosphate-13C2 Sodium Salt, a key internal standard in the metabolomics toolkit. We will delve into its fundamental role, practical application in both mass spectrometry and nuclear magnetic resonance spectroscopy, and the underlying principles that make it an indispensable tool for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in Metabolomics

The core principle behind their use is that the stable isotope-labeled standard, when added to a sample at a known concentration, will behave identically to its endogenous counterpart throughout the entire analytical process.[2][3] Any loss or variation in signal experienced by the native analyte will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to accurate and reproducible quantification.[2]

Key benefits of using stable isotope-labeled internal standards include:

  • Correction for Matrix Effects: Biological samples contain a multitude of compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[4][5][6]

  • Normalization of Extraction Inefficiency: The recovery of metabolites during sample extraction can be variable. Internal standards correct for these inconsistencies.

  • Compensation for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are accounted for.[1]

  • Accurate Quantification: Enables the determination of absolute concentrations of metabolites.[2]

This compound: A Profile

This compound is a stable isotope-labeled form of dimethyl phosphate, a metabolite associated with exposure to organophosphate pesticides.[3][7][8] Its unique properties make it a valuable internal standard for a range of metabolomics applications.

PropertyValue
CAS Number 157487-95-1
Molecular Formula (¹³C)₂H₆NaO₄P
Molecular Weight 150.02 g/mol
Appearance White to Off-White Solid
Key Applications Internal standard for LC-MS and NMR-based metabolomics, particularly for the analysis of phosphorylated metabolites and organophosphate exposure biomarkers.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS-based metabolomics, this compound is primarily used for the accurate quantification of its unlabeled counterpart, dimethyl phosphate (DMP), and other structurally similar phosphorylated metabolites.

Causality in Experimental Choices: Why This Standard?

The selection of an internal standard is a critical decision in method development. This compound is an ideal choice for several reasons:

  • Chemical and Physical Similarity: Being chemically identical to endogenous DMP, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. This ensures that any matrix effects impacting the analyte will also affect the internal standard to the same degree.

  • Mass Difference: The +2 Da mass shift due to the two ¹³C atoms allows for clear differentiation from the unlabeled analyte in the mass spectrometer without significantly altering its chemical properties.

  • Stability: As a stable metabolite, it is less prone to degradation during sample storage and preparation compared to the parent organophosphate compounds.[3][7]

Experimental Workflow: A Self-Validating System

The following workflow outlines the use of this compound as an internal standard in a targeted LC-MS/MS analysis of dimethyl phosphate in a biological matrix (e.g., urine or plasma).

Figure 1: A typical LC-MS/MS workflow for the quantification of dimethyl phosphate using this compound as an internal standard.

Detailed Protocol: A Step-by-Step Guide

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).
  • Prepare a working solution by diluting the stock solution to a concentration appropriate for spiking into the samples (e.g., 10 µg/mL). The optimal concentration should be determined during method development and ideally be in the mid-range of the calibration curve.

2. Sample Preparation:

  • Thaw biological samples (e.g., 100 µL of plasma or urine) on ice.
  • Add a precise volume of the this compound working solution to each sample.
  • Add a protein precipitation solvent, such as cold acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).
  • Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column).
  • Develop a chromatographic method that provides good separation of dimethyl phosphate from other matrix components.
  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled dimethyl phosphate and this compound (Multiple Reaction Monitoring - MRM mode).

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by analyzing a series of standards with known concentrations of unlabeled dimethyl phosphate and a constant concentration of the internal standard.
  • Determine the concentration of dimethyl phosphate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR-based metabolomics, particularly ³¹P NMR, this compound can serve as a valuable internal standard for quantification and as a chemical shift reference.

The Power of ³¹P NMR in Metabolomics

Phosphorus-31 (³¹P) is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection.[9] ³¹P NMR spectroscopy provides a unique window into the phosphometabolome, allowing for the direct detection and quantification of phosphorus-containing compounds without the need for isotopic labeling of the entire sample.[9]

A Self-Validating System for Quantitative ³¹P NMR

The use of an internal standard in quantitative NMR (qNMR) is crucial for accurate concentration determination.[10] this compound is a suitable candidate for this purpose.

Figure 2: A generalized workflow for quantitative ³¹P NMR metabolomics using an internal standard.

Detailed Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Perform a metabolite extraction from the biological sample (e.g., cell pellet or tissue homogenate) using a suitable solvent system (e.g., methanol/chloroform/water).
  • To the extracted metabolites, add a precise amount of a stock solution of this compound.
  • Lyophilize the sample to remove the solvents.
  • Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a phosphate buffer at a specific pH) suitable for NMR analysis.

2. ³¹P NMR Data Acquisition:

  • Acquire a one-dimensional ³¹P NMR spectrum. Key parameters to optimize for quantification include:
  • Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
  • Pulse Angle: A 90° pulse is typically used for maximal signal intensity.
  • Proton Decoupling: To simplify the spectrum and improve sensitivity.

3. Data Processing and Quantification:

  • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
  • Integrate the signal corresponding to this compound and the signals of the target phosphorylated metabolites.
  • The concentration of the analyte can be calculated using the following formula:

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The inclusion of a stable isotope-labeled internal standard provides an internal check for every sample. Consistent internal standard signal across a batch of samples indicates a stable analytical process. Conversely, significant variation in the internal standard signal can flag issues with sample preparation or instrument performance, allowing for the identification and exclusion of unreliable data points.

Conclusion: The Path to Reliable Metabolomic Data

References

  • Vertex AI Search. (n.d.). How do you use isotope-labeled internal standards to quantify metabolites? Retrieved January 16, 2026.
  • Muschalek, T., & Schrader, M. (2004). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication. Journal of Analytical Toxicology, 28(3), 198–203.
  • PubMed. (2004). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP)
  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 16, 2026.
  • NIH. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved January 16, 2026.
  • ResearchGate. (2017). (PDF) Dialkyl phosphates.
  • HealthMatters.io. (n.d.). Dimethyl phosphate (DMP) - Total Tox-Burden - Lab Results explained. Retrieved January 16, 2026.
  • ResearchGate. (n.d.). (PDF) Acute Poisoning with Phosphamidon: Determination of Dimethyl Phosphate (DMP)
  • ACS Publications. (2025). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au.
  • 百泰派克生物科技. (n.d.).
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved January 16, 2026.
  • NIH. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved January 16, 2026.
  • Reddit. (2023). How to do internal standard for 31P NMR? r/Chempros.
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An In-depth Technical Guide to the Safe Handling and Application of Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling and application of Dimethyl Phosphate-13C2 Sodium Salt, a crucial isotopically labeled internal standard for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document delves into the causal relationships between the chemical nature of organophosphates and the stringent safety measures required for their handling. It offers a self-validating system of protocols grounded in authoritative sources, ensuring both scientific integrity and user safety. Core sections include an in-depth analysis of the compound's properties, a thorough hazard and risk assessment, detailed standard operating procedures for laboratory use, and a practical guide to its application in quantitative analysis by mass spectrometry. Visual aids in the form of diagrams and structured data tables are integrated to enhance comprehension and practical implementation.

Introduction: The Role and Nature of this compound

This compound is the sodium salt of dimethyl phosphate, isotopically labeled with two Carbon-13 atoms. This labeling renders it an ideal internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its primary application lies in its ability to mimic the behavior of its unlabeled analogue during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification[2].

While an invaluable tool in analytical chemistry, it is imperative to recognize that this compound belongs to the organophosphate class of chemical compounds. Organophosphates are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function[3][4][5]. Therefore, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in a research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueReference
Chemical Name This compound[6][7]
Synonyms Phosphoric Acid Dimethyl Ester-13C2 Sodium Salt[6][7]
CAS Number 157487-95-1[6][7]
Molecular Formula (¹³C)₂H₆NaO₄P[7]
Molecular Weight 150.02 g/mol [7]
Appearance White to Off-White Solid[6]
Storage 2-8°C, Hygroscopic, under inert atmosphere[6]

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazard associated with this compound stems from its classification as an organophosphate. The toxicity of organophosphates is rooted in their ability to inhibit acetylcholinesterase (AChE)[3][4][5].

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, it is rapidly hydrolyzed by AChE. Organophosphates act by phosphorylating the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive[5]. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting "cholinergic crisis" can manifest in a range of symptoms, from mild to life-threatening[3][4][5].

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_OP Organophosphate Presence ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, triggers nerve impulse AChE Acetylcholinesterase (AChE) Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Hydrolyzes ACh Inhibited_AChE Inhibited AChE Receptor->AChE ACh released OP Dimethyl Phosphate OP->AChE Irreversibly binds and inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Routes of Exposure and Symptoms

Exposure to organophosphates can occur through inhalation, ingestion, or dermal contact. Symptoms of exposure can range from mild to severe and can appear within minutes to hours of exposure.

  • Mild Symptoms: Headache, nausea, dizziness, weakness, blurred vision, excessive salivation and sweating.

  • Severe Symptoms: Muscle twitching, difficulty breathing, convulsions, loss of consciousness, and respiratory failure, which can be fatal[8][9].

Given the potential for severe health effects, a proactive and preventative approach to safety is non-negotiable.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Chemical Hygiene Plan (CHP) is mandated by the Occupational Safety and Health Administration (OSHA) for all laboratories using hazardous chemicals[10][11][12][13]. The following procedures should be incorporated into your laboratory's specific CHP.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the hazardous substance is appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: While not typically required for handling small, milligram quantities of the solid compound in a well-ventilated area, a NIOSH-approved respirator with organic vapor cartridges should be available for spill cleanup or if there is a risk of aerosol generation.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Temperature: Store at 2-8°C in a refrigerator designated for chemical storage.

  • Hygroscopic Nature: The compound is hygroscopic; therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption[6].

Decontamination and Spill Response

Prompt and correct decontamination is critical in the event of a spill.

  • Decontamination of Surfaces: For routine cleaning of potentially contaminated surfaces, wipe down with soap and water[14]. For spills, organophosphates can be hydrolyzed and neutralized with a 5% sodium hydroxide solution or a bleach solution[15][16]. Allow a contact time of at least 30 minutes before wiping the area clean with water[17].

  • Spill Cleanup:

    • Alert personnel and evacuate the immediate area.

    • Don appropriate PPE , including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material like sand or vermiculite.

    • For liquid spills , cover with absorbent material. For solid spills , carefully sweep up the material, avoiding dust generation.

    • Place all contaminated materials into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Absorb Absorb/Collect Spilled Material Contain->Absorb Waste Place in Hazardous Waste Container Absorb->Waste Decontaminate Decontaminate Spill Area Waste->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Workflow for Responding to a Dimethyl Phosphate Spill.

Experimental Protocol: Application as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of its unlabeled analogue in a biological matrix (e.g., urine). This protocol should be adapted and validated for specific experimental needs.

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

    • In a chemical fume hood, accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or water) to a final volume of 1 mL in a volumetric flask. This creates a 1 mg/mL stock solution.

    • Store the stock solution at -20°C or below in a tightly sealed vial.

  • Internal Standard Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the IS stock solution to create a working solution at a concentration appropriate for your assay. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of solvent to create a 10 µg/mL intermediate solution. Then, dilute 100 µL of the intermediate solution into 900 µL of solvent to obtain a 1 µg/mL working solution. The concentration of the working solution should be in the mid-range of the expected analyte concentration in the samples[5].

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the unlabeled dimethyl phosphate into a blank matrix (e.g., control urine).

    • Add a constant volume of the IS working solution to each calibration standard.

Sample Preparation
  • Thaw biological samples (e.g., urine) and centrifuge to remove any particulates.

  • To a fixed volume of each sample (e.g., 100 µL), add a constant volume of the IS working solution (e.g., 10 µL). The IS should be added at the earliest stage of sample preparation to account for any analyte loss during the process[3][18].

  • Perform sample cleanup as required by your specific method. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For example, a simple protein precipitation can be done by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will need to be optimized for your instrument and the specific analyte.

ParameterExample Setting
LC Column Reversed-phase C18 column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of the analyte from matrix components
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MS/MS Transitions Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₂-labeled internal standard.
Data Analysis
  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.

  • Calculate the analyte-to-internal standard peak area ratio for each unknown sample.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification Stock Prepare Stock & Working Solutions (Analyte & IS) Cal_Standards Prepare Calibration Standards Stock->Cal_Standards LCMS LC-MS/MS Analysis Cal_Standards->LCMS Spike Spike Samples with IS Cleanup Sample Cleanup (e.g., Protein Precipitation) Spike->Cleanup Reconstitute Reconstitute Extract Cleanup->Reconstitute Reconstitute->LCMS Data Data Processing: Peak Area Ratios LCMS->Data Quantify Quantification using Calibration Curve Data->Quantify

Caption: General Workflow for Quantitative Analysis using an Internal Standard.

Conclusion

This compound is a powerful tool for achieving accurate and reliable quantitative data in a variety of research fields. However, its utility is intrinsically linked to its safe and responsible handling. By understanding the fundamental principles of organophosphate toxicity and adhering to the detailed safety and experimental protocols outlined in this guide, researchers can confidently and safely leverage the benefits of this important analytical standard. This document serves as a foundational resource, and it is incumbent upon each user to adapt these guidelines to their specific laboratory environment and experimental designs, always prioritizing safety and scientific rigor.

References

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  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. (2015). ResearchGate. [Link]

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An In-Depth Technical Guide to Dimethyl Phosphate-¹³C₂ Sodium Salt for Proof-of-Concept Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Precision in Metabolic Inquiry

In the intricate landscape of drug development and cellular biology, the ability to trace the metabolic fate of a molecule offers an unparalleled window into its mechanism of action, bioavailability, and potential toxicities. Stable isotope labeling, particularly with ¹³C, has emerged as a gold standard for such investigations, providing a non-radioactive, robust method to follow a compound's journey through complex biological systems.[1][2] This guide focuses on a key tracer molecule, Dimethyl Phosphate-¹³C₂ Sodium Salt, and provides a comprehensive framework for its application in proof-of-concept studies. We will delve into the causality behind experimental choices, from initial cell culture to final analytical determination, empowering researchers to design and execute self-validating protocols that deliver clear, actionable insights.

Introduction to Dimethyl Phosphate-¹³C₂ Sodium Salt: A Versatile Metabolic Tracer

Dimethyl Phosphate-¹³C₂ Sodium Salt is a specialized chemical compound where the two carbon atoms of the methyl groups are replaced with the stable isotope carbon-13. This isotopic enrichment makes it an invaluable tool for metabolic research.

Physicochemical Properties:

PropertyValueSource
CAS Number 157487-95-1[3]
Molecular Formula (¹³C)₂H₆NaO₄P[3]
Molecular Weight 150.02 g/mol [3]

The primary application of this labeled compound is to serve as a tracer in metabolic studies.[4] By introducing Dimethyl Phosphate-¹³C₂ Sodium Salt into a biological system, such as a cell culture, researchers can track its uptake, distribution, and transformation into downstream metabolites using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

The Scientific Rationale: A Proof-of-Concept Study Design

A proof-of-concept (PoC) study is designed to provide early, pivotal evidence that a compound or new technology behaves as intended.[5][6] In the context of Dimethyl Phosphate-¹³C₂ Sodium Salt, a PoC study would aim to demonstrate its utility as a metabolic tracer by verifying its cellular uptake and subsequent metabolism.

Hypothesis for a Proof-of-Concept Study:

H₁: Dimethyl Phosphate-¹³C₂ Sodium Salt is taken up by mammalian cells in culture and is subsequently metabolized via enzymatic hydrolysis into Monomethyl Phosphate-¹³C₁.

This hypothesis is grounded in the known metabolism of organophosphate compounds, which often undergo hydrolysis.[3][7] The detection of a ¹³C-labeled metabolite would provide direct evidence of this biotransformation.

Experimental Workflow:

The overall workflow for this proof-of-concept study is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation cell_culture 1. Mammalian Cell Culture (e.g., HEK293, HepG2) tracer_prep 2. Prepare Dimethyl Phosphate- ¹³C₂ Sodium Salt Solution incubation 3. Cellular Incubation with Tracer (Time-course experiment) tracer_prep->incubation quenching 4. Quench Metabolism & Harvest Cells incubation->quenching extraction 5. Metabolite Extraction quenching->extraction nmr 6a. NMR Spectroscopy (³¹P, ¹H, ¹³C) extraction->nmr ms 6b. LC-MS/MS Analysis extraction->ms data_analysis 7. Data Analysis (Identify & Quantify Metabolites) nmr->data_analysis ms->data_analysis conclusion 8. Conclusion (Validate Tracer Utility) data_analysis->conclusion

Experimental workflow for the proof-of-concept study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and time points.

Cell Culture and Tracer Incubation

This protocol is adapted from standard cell culture and radiolabeled uptake assays.[8][9]

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Tracer Preparation: Prepare a stock solution of Dimethyl Phosphate-¹³C₂ Sodium Salt in sterile phosphate-buffered saline (PBS) or cell culture medium without serum. The final concentration for the experiment should be determined based on preliminary toxicity assays, but a starting point of 100 µM to 1 mM is recommended.

  • Incubation: On the day of the experiment, aspirate the growth medium from the cells and wash once with warm PBS. Add the medium containing Dimethyl Phosphate-¹³C₂ Sodium Salt to the cells.

  • Time-Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of uptake and metabolism. The 0-minute time point serves as a crucial negative control.

  • Negative Control: For a robust negative control, a set of wells should be incubated at 4°C to minimize active transport and enzymatic activity.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is critical for accurately capturing the metabolic state at each time point.

  • Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The supernatant contains the polar metabolites.

  • Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator. The dried metabolite extract is now ready for analysis.

Analytical Methodologies: Detecting the ¹³C Signature

The success of this PoC study hinges on the sensitive and specific detection of the parent compound and its ¹³C-labeled metabolites.

NMR Spectroscopy

NMR is a powerful, non-destructive technique that provides structural information and can be used for quantification.[10]

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS for ¹H NMR or a phosphate standard for ³¹P NMR).

  • ³¹P NMR: This is a key analysis for this study. The phosphorus nucleus is highly sensitive to its chemical environment.

    • Expected Chemical Shifts:

      • Dimethyl Phosphate: ~2.8 ppm[11]

      • Monomethyl Phosphate: The chemical shift will be different from the parent compound, indicating a change in the phosphate ester linkage.

      • Inorganic Phosphate: ~0 ppm (as a potential final degradation product)

  • ¹H and ¹³C NMR: These will provide complementary information.

    • The ¹H NMR spectrum of dimethyl phosphate will show a doublet for the methyl protons due to coupling with the phosphorus nucleus.[12]

    • The ¹³C NMR will confirm the presence of the ¹³C label in the methyl groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional sensitivity and selectivity for quantifying metabolites in complex mixtures.[13][14]

  • Chromatography: Use a reverse-phase C18 column or a HILIC column for separation of the polar analytes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Develop a specific MRM method to detect the parent compound and its expected metabolite.

    • Dimethyl Phosphate-¹³C₂:

      • Precursor ion (Q1): m/z 127 (M-H)⁻

      • Product ion (Q3): A characteristic fragment, for example, m/z 79 ([PO₃]⁻) or 93 ([CH₃OPO₂H]⁻).

    • Monomethyl Phosphate-¹³C₁:

      • Precursor ion (Q1): m/z 112 (M-H)⁻

      • Product ion (Q3): A characteristic fragment, for example, m/z 79 ([PO₃]⁻).

Data Analysis and Interpretation:

The key to confirming the hypothesis is the detection of a time-dependent increase in the intracellular concentration of Monomethyl Phosphate-¹³C₁ that corresponds with a decrease in the intracellular concentration of Dimethyl Phosphate-¹³C₂.

Expected Metabolic Pathway and Visualization

The primary expected metabolic transformation is the hydrolysis of one of the methyl ester linkages of dimethyl phosphate, catalyzed by cellular esterases or phosphatases, to yield monomethyl phosphate and methanol.

Proposed metabolic conversion of Dimethyl Phosphate-¹³C₂.

Safety and Handling

While Dimethyl Phosphate-¹³C₂ Sodium Salt is a stable isotope-labeled compound and not radioactive, it is still an organophosphate and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area. Avoid inhalation of dust or aerosols.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion: Validating a Powerful Research Tool

This guide has outlined a comprehensive strategy for a proof-of-concept study using Dimethyl Phosphate-¹³C₂ Sodium Salt. By following these detailed protocols, researchers can confidently demonstrate the utility of this compound as a metabolic tracer. The successful detection and quantification of its cellular uptake and metabolism will validate its use for more complex future studies, such as investigating the effects of drug candidates on specific metabolic pathways or elucidating the mechanisms of organophosphate toxicity. The principles and methodologies described herein provide a robust foundation for leveraging the power of stable isotope tracers in modern scientific discovery.

References

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  • RSC Publishing. (n.d.). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Retrieved from [Link]

  • RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

  • PubMed. (2017). Trimethylphosphate and Dimethylphosphate Hydrolysis by Binuclear CdII , MnII , and ZnII -FeII Promiscuous Organophosphate-Degrading Enzyme: Reaction Mechanisms. Retrieved from [Link]

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  • ResearchGate. (2017). (PDF) Trimethylphosphate and dimethylphosphate hydrolysis by binuclear Cd(II), Mn(II) and Zn(II)-Fe(II) promiscuous Organophosphate Degrading Enzyme: Reaction Mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiolabeling, cell uptake assay and saturation binding experiment. (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake experiments with radiolabeled compounds. (A).... Retrieved from [Link]

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  • Frontiers. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Retrieved from [Link]

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  • Celerion. (n.d.). Shaping Research for the Future Proof-of-Concept Approach for Early Answers. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Stable Isotope Labeling of Cultured Cells using Dimethyl Phosphate-¹³C₂ Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Tracing the Phosphate Backbone in Cellular Metabolism

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking of metabolic pathways and the quantification of metabolite turnover. While ¹³C-glucose and ¹⁵N-amino acids are widely used to trace the carbon and nitrogen backbones of central metabolism, the dynamics of the cellular phosphometabolome remain comparatively under-explored. Dimethyl Phosphate-¹³C₂ Sodium Salt offers a novel opportunity to specifically label and trace molecules containing a phosphate group, providing critical insights into nucleotide metabolism, signaling pathways, and the biosynthesis of phospholipids.

This application note provides a comprehensive protocol for the stable isotope labeling of mammalian cells in culture using Dimethyl Phosphate-¹³C₂ Sodium Salt. We will delve into the rationale behind each step, offering insights gleaned from extensive experience in cellular metabolomics to ensure robust and reproducible results. The protocol is designed for researchers in drug development, cancer biology, and metabolic research seeking to unravel the complexities of the phosphometabolome.

Principle of the Method

Dimethyl Phosphate-¹³C₂ Sodium Salt is a cell-permeable compound that, once inside the cell, is metabolized to yield ¹³C₂-labeled phosphate. This labeled phosphate can then be incorporated into a wide array of downstream metabolites, including ATP, GTP, other nucleotides, and sugar phosphates. By using mass spectrometry to detect the mass shift imparted by the ¹³C₂ label, we can quantify the incorporation of the label into these molecules over time, providing a dynamic view of phosphometabolite synthesis and turnover.

Materials and Reagents

Reagent Supplier Catalogue Number Storage
Dimethyl Phosphate-¹³C₂ Sodium Salt(Specify Supplier)(Specify Cat. No.)-20°C, Desiccated
Dulbecco's Modified Eagle's Medium (DMEM), Phosphate-Free(Specify Supplier)(Specify Cat. No.)4°C
Dialyzed Fetal Bovine Serum (dFBS)(Specify Supplier)(Specify Cat. No.)-20°C
Penicillin-Streptomycin (100X)(Specify Supplier)(Specify Cat. No.)-20°C
Trypsin-EDTA (0.25%)(Specify Supplier)(Specify Cat. No.)-20°C
Phosphate-Buffered Saline (PBS), pH 7.4(Specify Supplier)(Specify Cat. No.)Room Temperature
6-well Cell Culture Plates(Specify Supplier)(Specify Cat. No.)Room Temperature
Methanol (LC-MS Grade)(Specify Supplier)(Specify Cat. No.)Room Temperature
Acetonitrile (LC-MS Grade)(Specify Supplier)(Specify Cat. No.)Room Temperature
Water (LC-MS Grade)(Specify Supplier)(Specify Cat. No.)Room Temperature

Experimental Workflow

The overall experimental workflow for stable isotope labeling with Dimethyl Phosphate-¹³C₂ Sodium Salt is depicted below. This process involves cell seeding, a pre-labeling growth phase, the labeling experiment itself, and finally, metabolite extraction for subsequent analysis by mass spectrometry.

workflow cluster_prep Preparation Phase cluster_labeling Labeling Phase cluster_extraction Extraction & Analysis A Seed cells in 6-well plates B Culture in standard medium for 24h A->B Allow attachment & growth C Wash cells with PBS B->C D Switch to Phosphate-Free Labeling Medium C->D E Add Dimethyl Phosphate-¹³C₂ Sodium Salt D->E F Incubate for desired time points (e.g., 0, 2, 4, 8, 24h) E->F G Wash cells with ice-cold saline F->G H Quench metabolism & extract metabolites with 80% Methanol G->H I Collect cell lysate H->I J Analyze by LC-MS I->J

Caption: Experimental workflow for stable isotope labeling.

Detailed Protocol

Cell Seeding and Culture
  • Cell Line Selection: This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, A549, HEK293). The seeding density should be adjusted to achieve approximately 70-80% confluency at the time of labeling.

  • Seeding: Seed cells in 6-well plates at an appropriate density in your standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and exponential growth.

Preparation of Labeling Medium
  • Rationale: To maximize the incorporation of the ¹³C₂-labeled phosphate, it is crucial to use a phosphate-free basal medium. This minimizes competition from unlabeled phosphate present in standard culture media.

  • Prepare the labeling medium by supplementing phosphate-free DMEM with 10% dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin-Streptomycin.

    • Expert Insight: Dialyzed FBS is essential as it has been processed to remove small molecules, including native phosphates, which would otherwise dilute the isotopic label.

  • Prepare a stock solution of Dimethyl Phosphate-¹³C₂ Sodium Salt in sterile water or PBS. The final concentration in the labeling medium will need to be optimized for your specific cell line and experimental goals, but a starting range of 1-5 mM is recommended.

Stable Isotope Labeling
  • Medium Exchange: After the initial 24-hour growth period, aspirate the standard growth medium from the wells.

  • Washing: Gently wash the cell monolayer once with 2 mL of sterile PBS to remove any residual phosphate-containing medium.

  • Initiate Labeling: Add 2 mL of the pre-warmed (37°C) labeling medium containing the desired concentration of Dimethyl Phosphate-¹³C₂ Sodium Salt to each well.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The "0-hour" time point represents the unlabeled control and should be harvested immediately after adding the labeling medium.

Metabolite Extraction
  • Rationale: Rapid quenching of metabolic activity and efficient extraction are critical for accurately capturing the metabolic state of the cells at the time of harvest.

  • Quenching: At each time point, aspirate the labeling medium and immediately wash the cells with 2 mL of ice-cold 0.9% NaCl solution. This step removes extracellular label and rapidly cools the cells to halt metabolism.

  • Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

  • Scraping: Place the plate on a bed of dry ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis. The samples can be stored at -80°C until analysis.

Data Analysis

The analysis of isotope labeling data requires specialized software that can identify and quantify the different isotopologues of a given metabolite. The general principle involves monitoring the mass-to-charge ratio (m/z) for a specific metabolite and its labeled counterparts. For example, for ATP, you would monitor the m/z for the unlabeled form (M+0) and the ¹³C₂-labeled form (M+2).

The fractional labeling or isotopic enrichment can be calculated as:

Fractional Enrichment = (Intensity of Labeled Isotopologue) / (Sum of Intensities of all Isotopologues)

Troubleshooting

Problem Possible Cause Solution
Low Label Incorporation 1. Inefficient uptake of the labeling reagent.1. Increase the concentration of Dimethyl Phosphate-¹³C₂ Sodium Salt or extend the labeling time.
2. Presence of competing unlabeled phosphate.2. Ensure the use of phosphate-free medium and dialyzed FBS. Perform an extra wash step before adding the labeling medium.
High Cell Death 1. Toxicity of the labeling reagent at high concentrations.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagent for your specific cell line.
2. Phosphate starvation.2. Ensure the labeling period is not excessively long, leading to nutrient deprivation.
High Variability Between Replicates 1. Inconsistent cell numbers at the start of the experiment.1. Ensure uniform cell seeding and confluency across all wells.
2. Inconsistent washing or extraction steps.2. Standardize the timing and execution of all washing and extraction steps. Keep cells on ice or dry ice as much as possible.

Conclusion

The use of Dimethyl Phosphate-¹³C₂ Sodium Salt for stable isotope labeling provides a powerful method for interrogating the dynamics of the phosphometabolome. This protocol offers a robust framework for conducting such experiments, from cell culture to metabolite extraction. By carefully controlling experimental variables and understanding the principles behind each step, researchers can generate high-quality data to illuminate the intricate roles of phosphate-containing molecules in cellular function.

References

  • Buescher, J. M., et al. (2015). A guide to stable isotope-assisted metabolomics and fluxomics. Current Opinion in Biotechnology, 34, 80-87. [Link]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and its relation to cell cycle control. Journal of Cellular Biochemistry, 116(3), 329-341. [Link]

  • Yuan, J., et al. (2008). A systematic characterization of the dynamics of the yeast metabolome. Molecular Systems Biology, 4(1), 217. [Link]

Application Note & Protocols: Leveraging Dimethyl Phosphate-13C2 Sodium Salt for Advanced Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The accurate characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to successful drug development.[1][2] Stable isotope labeling (SIL), coupled with mass spectrometry (MS), has become the gold standard for these studies, offering a safer and more precise alternative to traditional radiolabeling.[3] This document provides a comprehensive guide to the application of Dimethyl Phosphate-13C2 Sodium Salt, a versatile tool for elucidating the metabolic fate of organophosphate drugs and for the robust quantification of phosphorylated metabolites. We will explore its utility both as a stable isotope-labeled internal standard (IS) for definitive quantification and as a tracer for metabolic pathway elucidation, providing detailed, field-proven protocols for researchers in drug metabolism and pharmacokinetics (DMPK).

The Foundational Role of Stable Isotopes in DMPK

In drug metabolism studies, mass spectrometry is the analytical cornerstone due to its exceptional sensitivity and selectivity.[2] However, analyzing drug metabolites in complex biological matrices like plasma or urine is fraught with challenges, including chromatographic co-elutions and matrix-induced ion suppression, which can compromise data accuracy and reproducibility.[1]

The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the most effective strategy to overcome these issues.[4] The SIL-IS is added to a sample at a known concentration at the earliest stage of sample preparation. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively normalizes for any variations, leading to highly accurate and precise quantification.[5] This technique, known as isotope dilution mass spectrometry (IDMS), is the preferred method for quantitative bioanalysis.[6]

This compound serves as a key reagent in this context. It can be used to synthesize a ¹³C₂-labeled version of a drug or metabolite containing a dimethyl phosphate moiety. The two ¹³C atoms provide a +2 Dalton (Da) mass shift, which is easily resolved by a mass spectrometer, while ensuring its physicochemical properties are virtually identical to the unlabeled analyte.[7][8]

Application I: Definitive Quantification using Dimethyl Phosphate-¹³C₂ as an Internal Standard

The primary application of a ¹³C-labeled analogue is as an internal standard in quantitative LC-MS/MS assays. The key advantage of using ¹³C over other stable isotopes like deuterium (²H) is the near-elimination of the "isotope effect."[9] Deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte in reverse-phase chromatography, leading to imperfect correction for matrix effects that occur at the precise retention time of the analyte.[10] ¹³C-labeled standards co-elute almost perfectly, providing the most robust correction and highest data quality.[9]

Protocol 1: Validated LC-MS/MS Quantification of a Phosphorylated Drug in Human Plasma

This protocol outlines the quantification of a hypothetical drug, "PhosphoDrug-X," using its ¹³C₂-labeled analogue ("PhosphoDrug-X-¹³C₂") as the internal standard.

Objective: To accurately and precisely measure the concentration of PhosphoDrug-X in human plasma samples.

Workflow Overview:

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification stock Prepare Stock Solutions (Analyte & ¹³C₂-IS) spike Spike Blank Plasma (Calibration Curve & QCs) stock->spike add_is Add ¹³C₂-IS to all samples spike->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant lcms LC-MS/MS Analysis supernatant->lcms integrate Integrate Peak Areas (Analyte & ¹³C₂-IS) lcms->integrate quantify Calculate Concentration (Ratio vs. Calibration Curve) integrate->quantify

Fig 1. Quantitative Bioanalysis Workflow.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of PhosphoDrug-X and PhosphoDrug-X-¹³C₂ in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

    • Prepare a working solution of the internal standard (IS) at a concentration that yields a robust signal (e.g., 50 ng/mL).

  • Sample Preparation:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (PhosphoDrug-X-¹³C₂).

    • Causality: Adding the IS at the very beginning ensures it experiences the exact same conditions as the analyte throughout the entire process, which is the foundation of accurate correction.[5]

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. The cold temperature enhances precipitation, and the acid helps in analyte ionization.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC system. For polar phosphate-containing compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for better retention and separation.[5]

    • Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Example LC-MS/MS Parameters

ParameterSettingRationale
LC Column HILIC, 2.1 x 100 mm, 1.7 µmProvides retention for polar analytes often poorly retained on C18.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7Appropriate buffer for HILIC and MS compatibility.
Mobile Phase B AcetonitrileStrong solvent for HILIC elution.
Gradient Start at 95% B, decrease to 40% B over 5 minStandard gradient for eluting compounds from a HILIC column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI NegativePhosphates are acidic and readily form negative ions.[11]
Analyte MRM e.g., 450.2 → 79.0Precursor (M-H)⁻ → Product (PO₃⁻ fragment).
¹³C₂-IS MRM e.g., 452.2 → 79.0Precursor (M-H)⁻ shows +2 Da shift. Product fragment may be identical.
  • Data Analysis & Validation:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in QC and unknown samples from the calibration curve. The assay performance should meet regulatory acceptance criteria.

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10 Guidance)

ParameterAcceptance CriteriaPerformance with ¹³C-IS
Accuracy Within ±15% of nominal (±20% at LLOQ)Typically within ±5%
Precision ≤15% CV (≤20% at LLOQ)Typically ≤5% CV
Matrix Effect CV of matrix factor ≤15%Meets criteria due to co-elution.[5]
Recovery Consistent and reproducibleHigh and consistent

Application II: Metabolic Pathway Elucidation using Dimethyl Phosphate-¹³C₂ as a Tracer

Beyond quantification, stable isotopes are powerful tools for tracing metabolic pathways.[12] By introducing a ¹³C-labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites.[13] This provides direct evidence of metabolic transformations.

When using a drug labeled within the dimethyl phosphate group, any metabolite that retains this group will exhibit a characteristic +2 Da mass shift. This allows for the rapid and confident identification of such metabolites in a complex biological background, a technique sometimes referred to as "isotope pattern filtering."[2][14]

Protocol 2: Metabolite Identification in Human Liver Microsomes (HLM)

This protocol describes an in vitro experiment to identify the primary metabolites of a hypothetical organophosphate drug ("OP-Drug-¹³C₂") that are formed by cytochrome P450 (CYP) enzymes.

Objective: To identify all metabolites of OP-Drug that retain the dimethyl phosphate moiety after incubation with HLM.

Workflow Overview:

G cluster_incubation In Vitro Incubation cluster_extraction Reaction Quenching & Extraction cluster_analysis Metabolite Discovery mix Prepare Incubation Mix (HLM, Buffer, ¹³C₂-Drug) start Initiate Reaction (Add NADPH) mix->start incubate Incubate at 37°C (Time Course: 0, 15, 30, 60 min) start->incubate quench Quench Reaction (Cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lchrms LC-HRMS Analysis supernatant->lchrms filter Data Mining: Find Isotope Pairs (M & M+2) lchrms->filter identify Structure Elucidation (Accurate Mass & Fragmentation) filter->identify G cluster_met Potential Metabolites Parent Parent Drug-¹³C₂ (M+2) M1 Hydroxylation (+16 Da) Retains ¹³C₂ label Parent->M1 +O M2 Demethylation (-14 Da) Retains ¹³C₂ label Parent->M2 -CH₂ M3 Glucuronidation (+176 Da) Retains ¹³C₂ label M1->M3 +Glucuronic Acid

Fig 3. Tracing the ¹³C₂ Label into Metabolites.

By identifying the mass shifts from the parent drug to the metabolite (e.g., a +15.9949 Da shift for hydroxylation), researchers can propose metabolic structures. The presence of the ¹³C₂-isotopic signature provides definitive confirmation that the observed peak is drug-related and not an endogenous component.

Conclusion

This compound is an enabling tool for modern drug metabolism research. Its application as a precursor for ¹³C-labeled internal standards allows for the development of highly accurate and robust quantitative bioanalytical methods, meeting the stringent requirements of regulatory bodies. [6][15]Furthermore, its use as a metabolic tracer simplifies the complex task of metabolite identification by providing a unique isotopic signature that can be easily tracked through metabolic pathways. [14]The protocols and principles outlined in this guide provide a solid framework for researchers to confidently deploy this technology to accelerate their drug development programs.

References

  • Godbillon, J., et al. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed.[Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions Inc.[Link]

  • Godbillon, J., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.[Link]

  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.[Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PubMed Central.[Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.[Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.[Link]

  • Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method? YouTube.[Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.[Link]

  • Arnhild, U., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate.[Link]

  • Chen, Y., et al. (2018). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. MDPI.[Link]

  • Labroots. (2024). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube.[Link]

  • Clendinen, C. S., et al. (2013). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. PubMed.[Link]

  • Hunter, T. (2012). Why nature chose phosphate to modify proteins. PubMed Central.[Link]

  • Kappel, B. A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv.[Link]

  • Piatibratov, M. S., et al. (2015). Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory. PubMed.[Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central.[Link]

  • Vasanthi, C., et al. (2024). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Tanga, M. J. (2016). Preparation of [13C]-Intermediates of the Pentose Phosphate Pathway as Reference Standards for Metabolomic Studies. ResearchGate.[Link]

  • Wikipedia. (n.d.). Organophosphate. Wikipedia.[Link]

  • Cosmo Bio. (n.d.). This compound. Cosmo Bio.[Link]

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Application Notes and Protocols for Tracing Phosphate Metabolism In Vivo Using Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The study of phosphate metabolism is fundamental to understanding cellular bioenergetics, signal transduction, and the biosynthesis of nucleic acids and phospholipids. However, tracing the flux of inorganic phosphate (Pi) in vivo is challenging due to its ubiquitous nature and rapid turnover. This document presents a comprehensive guide for utilizing Dimethyl Phosphate-13C2 Sodium Salt as a novel stable isotope tracer to investigate phosphate metabolism in vivo. Conceptually, this molecule acts as a cell-permeable prodrug for phosphate, delivering a traceable 13C-labeled methyl group that can be monitored as it is released and incorporated into one-carbon metabolism, alongside the delivery of phosphate to the intracellular pool. We provide detailed theoretical background, experimental protocols for in vivo studies in rodent models, and methodologies for sample analysis using mass spectrometry and NMR spectroscopy. This guide is intended for researchers in metabolic disease, oncology, and drug development seeking to elucidate the dynamics of phosphate utilization in a physiological context.

Introduction: The Rationale for a Phosphate Prodrug Tracer

Inorganic phosphate (Pi) is a cornerstone of cellular metabolism, central to energy currency in the form of ATP, a key component of the phosphodiester backbone of DNA and RNA, and a critical regulator of protein function through phosphorylation.[1][2] Despite its importance, directly tracing the uptake and incorporation of exogenous phosphate in vivo is complex. Phosphate is highly charged at physiological pH, limiting its passive diffusion across cell membranes and requiring active transport mechanisms.[3]

The use of phosphate prodrugs, which mask the negative charge of the phosphate group to enhance membrane permeability, is a well-established strategy in pharmacology.[4][5][6][7][8][9] Applying this principle to metabolic tracing, this compound offers a promising approach. As a neutral, more lipophilic molecule compared to inorganic phosphate, it is hypothesized to more readily cross cellular membranes. Intracellularly, ubiquitous esterase enzymes are expected to hydrolyze the ester bonds, releasing inorganic phosphate and two molecules of 13C-labeled methanol.[2][10] The released 13C-methanol can then enter one-carbon metabolism, providing a secondary, traceable marker of cellular uptake and enzymatic activity.

This application note details a proposed methodology for using this compound to probe phosphate-dependent metabolic pathways. While this specific molecule is a novel tool for this application, the protocols herein are grounded in established principles of stable isotope tracing and phosphate prodrug metabolism.[4][5][6][7][8][9]

Principles and Proposed Metabolic Fate

The core principle of this technique is to deliver phosphate to the intracellular environment and to track its downstream metabolic fate indirectly through the release of a 13C-labeled reporter.

2.1. Cellular Uptake and Hydrolysis

This compound is designed to permeate cellular membranes via passive diffusion, bypassing the rate-limiting step of active phosphate transport. Once inside the cell, it is postulated that non-specific esterases, such as carboxylesterases and phosphatases, will catalyze the hydrolysis of the two methyl-phosphate ester bonds.[2][10] This enzymatic action releases the phosphate moiety into the intracellular inorganic phosphate pool, where it can be utilized for various biochemical reactions.

2.2. The Fate of the 13C Label

The hydrolysis of Dimethyl Phosphate-13C2 releases two molecules of 13C-methanol. This labeled methanol is then expected to be oxidized to 13C-formaldehyde, which subsequently enters the folate-dependent one-carbon metabolic network.[11] This network is crucial for the synthesis of purines, thymidine, and the regeneration of S-adenosylmethionine (SAM), the primary methyl group donor. By tracking the incorporation of 13C into metabolites of one-carbon metabolism (e.g., serine, glycine, and purine nucleotides), researchers can quantify the uptake and metabolism of the tracer, serving as a surrogate for phosphate delivery.

Diagram: Proposed Metabolic Pathway of this compound

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DMP Dimethyl Phosphate-13C2 DMP_in Dimethyl Phosphate-13C2 DMP->DMP_in Passive Diffusion Pi Inorganic Phosphate (Pi) DMP_in->Pi Hydrolysis (Esterases) Methanol 13C-Methanol (x2) DMP_in->Methanol Hydrolysis (Esterases) ATP ATP Pi->ATP Glycolysis/ OxPhos Phospholipids Phospholipids Pi->Phospholipids DNA_RNA DNA/RNA Pi->DNA_RNA Formaldehyde 13C-Formaldehyde Methanol->Formaldehyde Oxidation One_Carbon One-Carbon Metabolism (Folate Cycle) Formaldehyde->One_Carbon Serine_Glycine 13C-Serine/Glycine One_Carbon->Serine_Glycine Purines 13C-Purines One_Carbon->Purines

Caption: Proposed metabolic fate of Dimethyl Phosphate-13C2.

In Vivo Experimental Workflow

The following protocol outlines a general workflow for an in vivo study using this compound in a mouse model. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care guidelines.

Diagram: In Vivo Experimental Workflow

cluster_workflow Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Tracer_Prep Tracer Preparation (Dissolve in sterile saline) Animal_Acclimation->Tracer_Prep Tracer_Admin Tracer Administration (IV, IP, or Oral Gavage) Tracer_Prep->Tracer_Admin Time_Course Time-Course Sampling Tracer_Admin->Time_Course Sample_Collection Sample Collection (Blood, Tissues) Time_Course->Sample_Collection Quenching Metabolism Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., Methanol/Chloroform) Quenching->Extraction Analysis Sample Analysis (LC-MS/MS or NMR) Extraction->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Caption: General workflow for in vivo phosphate tracing.

Materials
  • This compound (CAS: 157487-95-1)

  • Sterile 0.9% saline solution

  • Experimental animals (e.g., C57BL/6J mice, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Pre-chilled tubes for sample storage

  • Homogenizer

  • Solvents for metabolite extraction (e.g., HPLC-grade methanol, chloroform, water)

Protocol: In Vivo Administration and Sample Collection
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. The concentration should be determined based on the desired dosage and administration volume. A starting point for dosage could be in the range of 50-200 mg/kg body weight, to be optimized by the researcher.

  • Fasting: For studies of primary metabolism, fast the animals overnight (12-16 hours) with free access to water to reduce variability from food intake.

  • Tracer Administration: Administer the tracer solution to the animals. The route of administration will influence the pharmacokinetics:

    • Intravenous (IV) injection (tail vein): Provides the most rapid and complete bioavailability.

    • Intraperitoneal (IP) injection: A less invasive alternative to IV, with rapid absorption.

    • Oral gavage: To study intestinal absorption and first-pass metabolism.

  • Time-Course Sampling: Collect samples at various time points post-administration to capture the dynamic metabolic changes. Suggested time points could be 0, 15, 30, 60, 120, and 240 minutes.

  • Blood Collection: At each time point, collect a small volume of blood (e.g., via tail snip or saphenous vein) into EDTA-coated tubes. Immediately place on ice.

  • Tissue Harvest: At the final time point, euthanize the animal under deep anesthesia. Rapidly dissect the tissues of interest (e.g., liver, kidney, brain, muscle, tumor).

  • Metabolism Quenching: Immediately freeze the tissues in liquid nitrogen to halt all enzymatic activity. This step is critical to preserve the metabolic state of the tissue.

  • Sample Storage: Store all samples at -80°C until metabolite extraction.

Analytical Methodologies

LC-MS/MS for Targeted 13C-Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of 13C into downstream metabolites.

4.1.1. Metabolite Extraction

  • Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled extraction solvent mixture, such as 80% methanol.

  • For plasma, add a volume of cold methanol to precipitate proteins.

  • Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

4.1.2. LC-MS/MS Analysis

A targeted approach using multiple reaction monitoring (MRM) is recommended to quantify the isotopologues of key metabolites in one-carbon metabolism and related pathways.

  • Chromatography: Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many of the key phosphorylated and carboxylated metabolites.

  • MRM Transitions: For each metabolite of interest, set up MRM transitions for the unlabeled (M+0) and expected 13C-labeled isotopologues (M+1, M+2, etc.). For example, to trace the 13C from Dimethyl Phosphate-13C2 into serine, you would monitor the transition for unlabeled serine (M+0) and 13C-labeled serine (M+1).

Metabolite Precursor Ion (Q1) Product Ion (Q3) Expected Isotopologue
Serine (M+0)104.060.0Unlabeled
Serine (M+1)105.061.013C1
Glycine (M+0)74.030.0Unlabeled
Glycine (M+1)75.031.013C1
ATP (M+0)506.0159.0 (AMP)Unlabeled
ATP (M+1)507.0160.013C1 (from purine)
...and so on for other metabolites of interest
Table 1: Example MRM transitions for targeted 13C-metabolite analysis. These values are illustrative and should be optimized for the specific instrument used.
NMR Spectroscopy for Phosphate and Carbon Metabolism

NMR spectroscopy provides a complementary, non-destructive method to analyze metabolic flux.

4.2.1. 31P-NMR for High-Energy Phosphate Metabolism

In vivo or ex vivo 31P-NMR can be used to measure the relative concentrations of key phosphate-containing metabolites, such as ATP, phosphocreatine (PCr), and inorganic phosphate.[12][13][14][15][16] While 31P-NMR does not directly detect the 13C label, it provides a functional readout of the high-energy phosphate pool that is supplied by the tracer. Changes in the ratios of these metabolites following administration of Dimethyl Phosphate-13C2 can provide insights into the impact of the phosphate bolus on cellular bioenergetics.

4.2.2. 13C-NMR for Tracing Carbon Fate

Ex vivo 13C-NMR on tissue extracts can provide detailed information on the specific positions of 13C incorporation within a molecule.[17] This can be particularly useful for elucidating the precise pathways through which the 13C-methyl group is metabolized. However, 13C-NMR is less sensitive than LC-MS/MS and may require higher levels of isotopic enrichment.

Data Analysis and Interpretation

The primary outcome of the LC-MS/MS analysis will be the fractional enrichment of 13C in the target metabolites over time. This is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for that metabolite.

Fractional Enrichment = (Area of M+1) / (Area of M+0 + Area of M+1)

By plotting the fractional enrichment over time for different tissues, a kinetic profile of tracer uptake and metabolism can be generated. This data can be used to infer the relative activity of phosphate-utilizing and one-carbon metabolic pathways in different physiological or pathological states.

Conclusion and Future Directions

The use of this compound as an in vivo tracer for phosphate metabolism is a novel and promising approach. The methodologies outlined in this document provide a framework for researchers to begin exploring this tool in their own experimental systems. Key to the successful implementation of this technique will be the careful optimization of tracer dosage and sampling time points, as well as rigorous validation of the analytical methods. Future studies should aim to directly compare the uptake and metabolic effects of this tracer with traditional inorganic phosphate tracers to fully characterize its properties and advantages. This approach has the potential to provide new insights into the complex role of phosphate metabolism in health and disease.

References

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  • Krššák, M., & Valkovič, L. (2016). In-vivo31P-MRS of skeletal muscle and liver: A way for non-invasive assessment of their metabolism. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(1), 11-23.
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  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
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  • Wang, Q., Liang, K., Liu, J., Liu, J., & Zhang, J. (2018). Characterized in Vitro Metabolism Kinetics of Alkyl Organophosphate Esters in Fish Liver and Intestinal Microsomes. Environmental Science & Technology, 52(6), 3634-3642.
  • Tajkhorshid, E., & Tajkhorshid, E. (2008). Ca2+-dimethylphosphate complex formation: providing insight into Ca2+-mediated local dehydration and membrane fusion in cells. Cell Biochemistry and Biophysics, 51(2-3), 83-93.
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  • Rojas-Mayorquín, A. E., Curti, C., Gallardo-Vera, F., & Ortega-Blake, I. (2017). Reaction scheme of the dimethyl-phosphate hydrolysis.
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  • Liu, R., Lin, Y., Liu, Q., Ruan, T., & Jiang, G. (2020). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 33(4), 986-994.
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  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
  • Liden, D. R., & Webley, L. E. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Industrial & Engineering Chemistry Research, 59(43), 19041-19047.
  • Abernathy, M., Wan, N., & Shui, W. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316.
  • Liu, X., Ser, Z., & Locasale, J. W. (2015). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research, 14(12), 5147-5154.
  • Gore, M. G., & Gore, M. G. (2021). Simulating the Interplay between the Uptake of Inorganic Phosphate and the Cell Phosphate Metabolism under Phosphorus Feast and Famine Conditions in Chlorella vulgaris. International Journal of Molecular Sciences, 22(24), 13540.
  • Takeda, E., & Takeda, E. (2023). Phosphate uptake restriction, phosphate export, and polyphosphate synthesis contribute synergistically to cellular proliferation and survival. Journal of Biological Chemistry, 299(12), 105454.
  • Shi, L., Qian, W. J., Pasa-Tolic, L., Petritis, K., Zhao, R., Smith, R. D., & Camp, D. G. (2008). Applying a Targeted Label-free Approach using LC-MS AMT Tags to Evaluate Changes in Protein Phosphorylation Following Phosphatase Inhibition. Journal of Proteome Research, 7(11), 4887-4895.

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Application Notes: Real-Time Enzyme Kinetics Using Dimethyl Phosphate-13C2 Sodium Salt and Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in enzymology, chemical biology, and pharmacology.

Abstract

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Traditional methods, while powerful, often rely on indirect coupled assays or discontinuous sampling, which can introduce artifacts and limit the scope of mechanistic inquiry. This guide details the application of Dimethyl Phosphate-13C2 Sodium Salt (DMP-13C2) as a versatile substrate for the real-time monitoring of enzyme activity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the specificity and quantitative nature of ¹³C NMR, researchers can directly observe substrate consumption and product formation in a single, continuous experiment. This approach offers a high-fidelity, unambiguous method for determining kinetic parameters, elucidating enzyme mechanisms, and screening for inhibitors of phosphate-metabolizing enzymes.

The Principle: Overcoming Challenges in Kinetic Analysis

Enzyme kinetic analysis aims to determine key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). While methods like UV-Vis spectrophotometry are common, they often require chromogenic or fluorogenic substrates that may not accurately mimic the natural substrate, or they depend on coupled enzyme systems that can complicate data interpretation.

1.1 The Power of Quantitative NMR (qNMR)

NMR spectroscopy is an inherently quantitative technique where the integrated area of a signal is directly proportional to the molar concentration of the nucleus it represents.[1] This allows for the simultaneous, real-time measurement of all NMR-active species in a reaction mixture—substrates, products, intermediates, and inhibitors—without the need for labels or indirect assays.[2][3]

1.2 The ¹³C Advantage: Specificity and Clarity

While ¹H NMR is highly sensitive, the spectra of complex biological samples can be crowded due to a narrow chemical shift range (~12 ppm), leading to signal overlap.[4] ¹³C NMR offers a much wider chemical shift dispersion (~220 ppm), meaning each unique carbon atom in a molecule typically yields a distinct, well-resolved signal.[4]

The primary challenge of ¹³C NMR is the low natural abundance of the ¹³C isotope (1.1%). This results in a low signal-to-noise ratio, requiring long acquisition times.[1] This compound overcomes this fundamental limitation. By enriching the two methyl carbons with ¹³C, we dramatically enhance the NMR signal, enabling rapid and sensitive detection. This isotopic labeling strategy allows us to specifically "watch" the fate of the substrate in real-time with exceptional clarity.[5][6]

The enzymatic hydrolysis of DMP-13C2 by a phosphatase, for example, results in the formation of two molecules of ¹³C-methanol and one molecule of inorganic phosphate. The ¹³C signal of the methyl group in DMP-13C2 has a distinct chemical shift from the ¹³C signal of the methyl group in the product, ¹³C-methanol, allowing for unambiguous and simultaneous quantification of both substrate and product.

Core Applications in Enzyme Kinetics

DMP-13C2 is a simple, water-soluble, and stable phosphate ester, making it an excellent model substrate for a wide range of enzymes.

2.1 Characterizing Phosphatase and Phosphodiesterase Activity

DMP-13C2 serves as a direct substrate for enzymes that cleave phosphate-ester bonds. By monitoring the decrease in the DMP-13C2 signal and the corresponding increase in the ¹³C-methanol signal, a complete reaction progress curve can be generated from a single experiment.[7][8] This curve provides a rich dataset for accurately determining Kₘ and Vₘₐₓ by fitting the data to the integrated Michaelis-Menten equation.[9][10]

2.2 High-Throughput Inhibitor Screening

The robustness of the ¹³C NMR assay makes it highly suitable for inhibitor screening. The assay is continuous and non-destructive. By comparing the reaction rate derived from the progress curve in the absence and presence of a potential inhibitor, one can rapidly determine the inhibitor's potency (e.g., IC₅₀) and gain insights into its mode of action (e.g., competitive, non-competitive) by performing the experiment at various substrate concentrations.

2.3 Elucidating Reaction Mechanisms with Kinetic Isotope Effects (KIEs)

Isotope effects are among the most powerful tools for investigating enzyme mechanisms.[11][12] While the ¹³C labels in DMP-13C2 are not at the site of bond cleavage in a typical phosphatase reaction (the P-O bond), they can be used in competitive experiments to measure secondary KIEs.[13] By mixing a known ratio of labeled (DMP-13C2) and unlabeled DMP and measuring the change in their ratio over the course of the reaction, subtle energetic differences in the transition state can be detected, providing valuable mechanistic insights.[11][14]

Experimental Design and Workflow

A successful real-time NMR kinetics experiment requires careful planning from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_analysis 3. Data Analysis prep_stocks Prepare Stock Solutions (Substrate, Buffer, Enzyme) prep_nmr Prepare NMR Sample (Buffer, D2O, Substrate, Standard) prep_stocks->prep_nmr acq_setup Instrument Setup (Lock, Shim, Temperature) prep_nmr->acq_setup acq_t0 Acquire T0 Spectrum (Pre-Enzyme) acq_setup->acq_t0 acq_run Initiate Reaction (Add Enzyme) & Start Time-Course acq_t0->acq_run proc_data Process Spectra (FT, Phase, Baseline) acq_run->proc_data int_peaks Integrate Peaks (Substrate & Product) proc_data->int_peaks plot_curve Generate Progress Curve ([C] vs. Time) int_peaks->plot_curve fit_model Fit to Kinetic Model (e.g., Michaelis-Menten) plot_curve->fit_model get_params Extract Kinetic Parameters (Km, Vmax, kcat) fit_model->get_params

Caption: General workflow for enzyme kinetic analysis using qNMR.

Detailed Protocol: Monitoring Alkaline Phosphatase Activity

This protocol provides a methodology for determining the kinetic parameters of Alkaline Phosphatase (ALP) using DMP-13C2.

4.1 Materials and Reagents

  • Substrate: this compound

  • Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Buffer: 100 mM TRIS buffer, pH 9.0, containing 10 mM MgCl₂. Note: Avoid phosphate buffers to prevent product inhibition.

  • Solvent: Deuterium Oxide (D₂O, 99.9%)

  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift referencing and quantification.

  • High-quality 5 mm NMR tubes.

4.2 Stock Solutions

  • DMP-13C2 Stock (100 mM): Prepare in D₂O.

  • Buffer Stock (1 M TRIS, pH 9.0): Prepare in H₂O.

  • Enzyme Stock (1 mg/mL): Prepare fresh in assay buffer and keep on ice.

  • TSP Stock (10 mM): Prepare in D₂O.

4.3 NMR Sample Preparation (Final Volume: 600 µL)

The following table provides volumes for preparing a set of reactions with varying substrate concentrations.

Component[S] = 0.5 Kₘ[S] = 1 Kₘ[S] = 2 Kₘ[S] = 5 Kₘ[S] = 10 Kₘ
D₂O 464 µL458 µL446 µL410 µL350 µL
1M TRIS Buffer 60 µL60 µL60 µL60 µL60 µL
10 mM TSP 6 µL6 µL6 µL6 µL6 µL
100 mM DMP-13C2 6 µL12 µL24 µL60 µL120 µL
Enzyme (to start) 4 µL4 µL4 µL4 µL4 µL
Final [S] 1 mM2 mM4 mM10 mM20 mM

Note: These concentrations are illustrative. The actual Kₘ for ALP with simple substrates is often in the 1-5 mM range. A pilot experiment is recommended to estimate the Kₘ and appropriate enzyme concentration.

4.4 NMR Data Acquisition

  • Prepare the Reaction Mix: In an NMR tube, combine the D₂O, buffer, TSP, and DMP-13C2 for a single concentration.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the D₂O signal, shim the magnetic field for optimal homogeneity, and allow the sample to thermally equilibrate (e.g., 25 °C) for 5-10 minutes.

  • Acquire T=0 Spectrum: Record a ¹³C NMR spectrum before adding the enzyme. This serves as your baseline (t=0) measurement. A standard ¹³C pulse program with proton decoupling is sufficient.

  • Initiate the Reaction: Carefully remove the tube, add 4 µL of the cold enzyme stock solution, mix gently by inverting 2-3 times, and immediately place it back into the spectrometer.

  • Start Time-Course Acquisition: Immediately begin acquiring a series of ¹³C spectra at regular intervals (e.g., every 1-2 minutes). The total experiment time should be long enough to observe significant substrate turnover (e.g., 60-90 minutes).

Data Processing and Kinetic Analysis

The series of spectra collected forms the basis of the progress curve.

G cluster_raw Raw Data cluster_proc Processing cluster_analysis Analysis raw_fid Time-Series FIDs proc_ft Fourier Transform raw_fid->proc_ft proc_phase Phasing & Baseline Correction proc_ft->proc_phase proc_int Peak Integration (Substrate/Product) proc_phase->proc_int analysis_conc Calculate Concentration (vs. Internal Standard) proc_int->analysis_conc analysis_plot Plot [P] vs. Time analysis_conc->analysis_plot analysis_fit Non-linear Regression Fit to Integrated Rate Equation analysis_plot->analysis_fit analysis_params Determine Vmax & Km analysis_fit->analysis_params

Caption: Data analysis pipeline from raw NMR data to kinetic parameters.

  • Process Spectra: Apply Fourier transformation, phase correction, and baseline correction to each spectrum in the time series.

  • Integrate Peaks: For each time point, integrate the area of the substrate (DMP-13C2) and product (¹³C-methanol) peaks. Also, integrate the peak of the TSP internal standard.

  • Calculate Concentrations: Convert the integral values to concentrations at each time point (t) using the known concentration of the internal standard. [Substrate]t = ([Standard] * Integral_Substrate_t) / Integral_Standard

  • Generate Progress Curve: Plot the concentration of the product formed versus time.

  • Determine Kinetic Parameters: Fit the progress curve data directly to the integrated form of the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin, or custom scripts in Python/R). This single fit yields both Vₘₐₓ and Kₘ.[8][9] Alternatively, initial rates can be estimated from the early linear portion of each curve and plotted against substrate concentration (Michaelis-Menten plot) or in a linearized form (Lineweaver-Burk plot).[2]

Hypothetical Data Summary

Substrate Conc. (mM)Initial Rate (µM/min)
1.050.5
2.084.0
4.0118.2
10.0155.6
20.0175.4
Derived Parameters Value
Vₘₐₓ205 µM/min
Kₘ3.1 mM

Troubleshooting

  • Low Signal-to-Noise: Increase the number of scans per time point, use a higher field spectrometer, or increase the enzyme/substrate concentration. Ensure proper instrument tuning.

  • Precipitation in NMR Tube: Confirm the solubility of all components, especially inhibitors, in the final assay buffer. A small amount of co-solvent like DMSO (1-2%) may be tolerated by some enzymes.

  • Non-linear Shims: Poor magnetic field homogeneity will degrade resolution and quantification. Ensure the sample is shimmed well before initiating the reaction.

  • Enzyme Instability: If the reaction rate slows down prematurely, the enzyme may be unstable under the assay conditions. Perform a control experiment at a saturating substrate concentration to ensure the rate is linear over the desired time frame.

Conclusion

The use of this compound in conjunction with real-time qNMR spectroscopy represents a powerful, direct, and unambiguous method for the study of enzyme kinetics. It eliminates the need for modified substrates or coupled assays, providing high-fidelity data suitable for detailed mechanistic studies and robust inhibitor screening. The clarity of the ¹³C spectrum, combined with the quantitative power of NMR, makes this an indispensable tool for the modern enzymologist.

References

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study . Molecules. Available at: [Link]

  • The use of isotope effects to determine enzyme mechanisms . Archives of Biochemistry and Biophysics. Available at: [Link]

  • Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy and Determination of the Michaelis–Menten Constant Using the Lambert-W Function . Journal of Chemical Education. Available at: [Link]

  • Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy and Determination of the Michaelis−Menten Constant Using the Lambert‑W Function . Pendidikan Kimia. Available at: [Link]

  • Multilabeled 13C substrates as probes in In vivo 13C and 1H NMR spectroscopy . NMR in Biomedicine. Available at: [Link]

  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis . ResearchGate. Available at: [Link]

  • Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase . Journal of Biological Chemistry. Available at: [Link]

  • Isotopic labelings for mechanistic studies . Methods in Enzymology. Available at: [Link]

  • Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy . PubMed. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide . eMagRes. Available at: [Link]

  • How Are Isotopes Used As Tracers In Biological Studies? . YouTube. Available at: [Link]

  • Uses and misuses of progress curve analysis in enzyme kinetics . FEBS Letters. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • Quantitative isotopic 13C nuclear magnetic resonance at natural abundance to probe enzyme reaction mechanisms via site-specific isotope fractionation... . Analytical Biochemistry. Available at: [Link]

  • Summary of the advantages and disadvantages of isotopic 13 C NMR... . ResearchGate. Available at: [Link]

  • Studying Enzyme Kinetics by Means of Progress-Curve Analysis . Beilstein-Institut. Available at: [Link]

  • Studying enzyme mechanism by 13C nuclear magnetic resonance . Accounts of Chemical Research. Available at: [Link]

  • Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method . Chemical Communications. Available at: [Link]

  • Quantification of single components in complex mixtures by 13C NMR . Magritek. Available at: [Link]

  • 31P NMR Studies of Enzymatic Reactions . International Society of Magnetic Resonance. Available at: [Link]

  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis . Analytical Biochemistry. Available at: [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9 . Organisation for Economic Co-operation and Development. Available at: [Link]

  • Dimethyl phosphate . PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Isotopic Scrambling in ¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ¹³C labeling experiments. As a Senior Application Scientist, I have designed this resource to help you navigate the complexities of stable isotope tracing, focusing on a critical challenge: preventing and troubleshooting isotopic scrambling. This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity of your metabolic flux analysis (MFA) data.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to build a strong foundation for your experimental design and data interpretation.

Q1: What is isotopic scrambling in the context of ¹³C labeling experiments?

Isotopic scrambling refers to the redistribution of ¹³C labels onto unexpected atoms or into different positions within a molecule, deviating from the predicted labeling pattern based on known metabolic pathways. This phenomenon can arise from various metabolic processes, such as reversible enzymatic reactions, metabolic cycling, or the convergence of multiple pathways.[1][2][3] For instance, a tracer designed to label a specific carbon in a metabolite might appear on other carbons in the same molecule or even in different, seemingly unrelated metabolites.

Q2: What are the primary metabolic causes of isotopic scrambling?

Isotopic scrambling is a direct consequence of the complex and dynamic nature of cellular metabolism. The primary drivers include:

  • Reversible Reactions: Many enzymatic reactions in central carbon metabolism are bidirectional. If a reaction is near equilibrium, the labeled product can be converted back to the reactant, leading to a redistribution of the ¹³C label. A classic example is the scrambling of labels in the Tricarboxylic Acid (TCA) cycle intermediates like malate and fumarate.[4][5]

  • Symmetrical Intermediates: Pathways that produce symmetrical molecules, such as fumarate or succinate in the TCA cycle, inherently cause scrambling because subsequent enzymes cannot distinguish between the labeled and unlabeled ends of the molecule.[6]

  • Metabolic Cycling: Pathways like the TCA cycle and the Pentose Phosphate Pathway (PPP) are cyclical. As a labeled molecule passes through multiple turns of a cycle, the ¹³C atoms can be redistributed across the carbon backbone of the intermediates.[5][6]

  • Metabolite Exchange and Channeling: In some cases, metabolites are not freely mixed in a single cellular pool but may be passed directly from one enzyme to another ("channeling") or exist in different compartments (e.g., mitochondria vs. cytoplasm), leading to complex labeling patterns.[7][8]

  • Interconversion of Amino Acids: Cells can interconvert certain amino acids, which can transfer labels between them in ways not immediately obvious from primary metabolic charts. For example, serine and glycine can be interconverted, potentially scrambling labels between them.[1]

Q3: How does isotopic scrambling affect data interpretation in ¹³C-Metabolic Flux Analysis (MFA)?

Isotopic scrambling is a significant challenge in ¹³C-MFA because the entire method relies on tracking the precise position of ¹³C atoms to deduce the activity of metabolic pathways.[9][10][11] When scrambling occurs, it can:

  • Lead to Inaccurate Flux Calculations: MFA models are built on assumptions about how carbons are transferred in metabolic reactions.[12][13] Scrambling violates these assumptions, causing the model to incorrectly estimate the flow (flux) through various pathways.

  • Confound Pathway Identification: Unexpected labeling patterns can make it difficult to determine which metabolic routes are active. For example, it might obscure the contribution of an anaplerotic pathway versus the primary TCA cycle flux.[4]

  • Reduce the Precision of Flux Estimates: The redistribution of labels can increase the uncertainty (i.e., widen the confidence intervals) of the calculated flux values, making it harder to detect statistically significant changes between experimental conditions.[14][15]

Q4: What analytical techniques can detect and quantify isotopic scrambling?

Detecting scrambling requires methods that can determine the positional information of isotopes within a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool that can directly measure the ¹³C content at each carbon position within a molecule, making it ideal for identifying positional scrambling.[16][17] However, it is less sensitive than mass spectrometry and requires larger sample amounts.

  • Tandem Mass Spectrometry (MS/MS): By carefully selecting fragmentation patterns, tandem MS can provide information about the position of labels within a metabolite. This technique offers higher sensitivity than NMR and is well-suited for analyzing low-abundance metabolites.[1][9][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isotopologues with very small mass differences, which can help in some cases to infer labeling patterns and identify unexpected metabolic products.[1][19][20]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: My downstream metabolites show ¹³C enrichment in unexpected positions.
  • Question: "I fed my cells [1,2-¹³C₂]glucose, expecting to see an M+2 label in pyruvate. However, my mass spectrometry data also shows significant M+1 and M+3 labeling in TCA cycle intermediates. What is causing this?"

  • Probable Causes & Solutions:

    • Pentose Phosphate Pathway (PPP) Activity: The PPP is a major source of scrambling for glucose tracers. The oxidative branch releases the C1 carbon of glucose as CO₂, while the non-oxidative branch rearranges carbon backbones, effectively scrambling the C2 and C3 positions.[5][6][21]

      • Solution: To quantify this, consider using specifically labeled tracers like [1-¹³C]glucose or [6-¹³C]glucose in parallel experiments. Comparing the labeling patterns from different tracers can help dissect the relative activities of glycolysis and the PPP.[14][22]

    • TCA Cycle Reversibility & Anaplerosis: As mentioned, reversible reactions and the cyclical nature of the TCA cycle are inherent sources of scrambling. After the first turn, the M+2 label from [1,2-¹³C₂]glucose-derived acetyl-CoA will begin to redistribute. Anaplerotic reactions, like pyruvate carboxylase activity, will introduce M+3 labels into the cycle.[4][6]

      • Solution: Perform a time-course experiment. By harvesting samples at earlier time points (isotopically nonstationary state), you can capture the initial labeling patterns before significant scrambling from multiple cycle turns occurs.[7][23] This dynamic data can provide a much clearer picture of initial pathway entry points.

Diagram 1: Isotopic Scrambling in the TCA Cycle

TCAScrambling cluster_TCA TCA Cycle Pyruvate Pyruvate (M+2 from [1,2-¹³C₂]Glucose) AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (Symmetrical) (M+2, Scrambled) SuccinylCoA->Succinate Fumarate Fumarate (Symmetrical) (M+2, Scrambled) Succinate->Fumarate Reversible Malate Malate (M+2, Scrambled) Fumarate->Malate Reversible OAA Oxaloacetate (M+2, Scrambled) Malate->OAA OAA->Citrate OAA_unlabeled Unlabeled Oxaloacetate Pool OAA_unlabeled->Citrate

Caption: Reversible reactions and symmetrical intermediates in the TCA cycle cause scrambling of ¹³C labels.

Problem 2: I'm seeing significant variation in ¹³C enrichment across my biological replicates.
  • Question: "The fractional enrichment of key metabolites is highly variable between my replicate cultures, making the data unreliable. What experimental steps could be causing this?"

  • Probable Cause & Solution:

    • Inadequate Metabolic Quenching: This is the most common cause of replicate variability. If metabolism is not halted instantly and completely during sample collection, enzymatic reactions will continue, altering the in vivo labeling patterns.[24][25][26] Even a few seconds of delay can significantly impact the labeling of metabolites with fast turnover rates.[7]

      • Solution: Implement a validated, rapid quenching and extraction protocol. The goal is to instantaneously arrest all enzymatic activity. The combination of rapid filtration followed by immersion in -80°C 100% methanol has been shown to be highly effective.[24][25][26] Avoid slower methods like centrifugation at 4°C or using saline ice slurries, which are less effective at halting metabolism.[24][26]

Problem 3: The overall ¹³C enrichment in my target metabolites is much lower than predicted.
  • Question: "I am feeding fully labeled [U-¹³C₆]glucose, but the fractional enrichment in my glycolytic intermediates is only 50-60%, not the >95% I expected. Why is my label being diluted?"

  • Probable Causes & Solutions:

    • Contribution from Unlabeled Endogenous Pools: Cells have internal stores of metabolites (e.g., glycogen for glucose, large amino acid pools). These unlabeled pools can be mobilized and enter metabolic pathways, diluting the ¹³C tracer.

      • Solution: Ensure you have reached both metabolic and isotopic steady state. This may require a longer labeling period than initially planned.[4] You can verify isotopic steady state by performing a time-course experiment and observing when the ¹³C enrichment of key metabolites platues.[4]

    • Use of Alternative Carbon Sources: The culture medium may contain other unlabeled carbon sources (e.g., amino acids, pyruvate, fatty acids in serum) that can feed into central metabolism.

      • Solution: Use a defined medium where all carbon sources are known. If using serum, be aware that it contains a complex mixture of unlabeled metabolites. Consider dialing down the serum concentration or using dialyzed serum if it doesn't compromise cell health.

    • CO₂ Fixation: In mammalian cells, pyruvate carboxylase can fix unlabeled CO₂ (from the bicarbonate in the medium or cellular respiration) into oxaloacetate, diluting TCA cycle intermediates.

      • Solution: This is a biological reality that must be accounted for in the MFA model. Designing experiments with multiple tracers (e.g., combining a ¹³C glucose tracer with a ¹³C glutamine tracer) can help the model accurately resolve anaplerotic fluxes like pyruvate carboxylase.[15]

Best Practices for Experimental Design

Proactive design is the best way to prevent scrambling and ensure high-quality data.

How do I choose the right ¹³C tracer to minimize ambiguity?

The optimal tracer depends entirely on the specific pathway you want to investigate. There is no single "best" tracer for all experiments.[22][27]

  • For Glycolysis vs. PPP: Using [1,2-¹³C₂]glucose is excellent for resolving fluxes around the pyruvate node and entry into the TCA cycle.[22][28] When combined with data from a [U-¹³C₆]glucose experiment, it can provide strong constraints on both glycolysis and PPP activity.

  • For TCA Cycle and Anaplerosis: While glucose tracers are essential, they may not fully label all TCA cycle pools. Combining a glucose tracer with [U-¹³C₅]glutamine is a powerful strategy, as glutamine enters the TCA cycle via anaplerosis at α-ketoglutarate.[15] This dual-tracer approach provides a much more comprehensive view of TCA cycle metabolism.

  • Rational Design: For complex systems, consider using computational tools to perform an in silico evaluation of different tracers to predict which one will provide the best resolution for your specific fluxes of interest.[9][14][18]

Protocol: Validated Metabolic Quenching & Extraction

This protocol is designed to rapidly halt metabolism, preserving the in vivo isotopic state of metabolites. It incorporates a validation step to ensure quenching efficiency.

Materials:

  • Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Washing Solution: Cold PBS (4°C).

  • Cell Scrapers.

  • Liquid Nitrogen.

Procedure:

  • Preparation: Place the culture plate on a metal block pre-chilled on dry ice to keep the cells cold during the procedure.

  • Medium Removal: Aspirate the ¹³C-labeling medium as quickly as possible.

  • Washing: Immediately wash the cells once with 1 mL of cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely. This step should take no more than 5-10 seconds.

  • Metabolic Quenching: Instantly add 1 mL of -80°C Quenching/Extraction Solution to the plate. The extreme cold will halt enzymatic activity.[24][29]

  • Cell Lysis & Metabolite Extraction: Place the plate on dry ice. Use a cell scraper to scrape the frozen cells into the methanol solution. Transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Validation (Optional but Recommended): To validate your quenching efficiency, spike a replicate plate with a known amount of a ¹³C-labeled standard (not used as your primary tracer) into the quenching solution itself. If your quenching is effective, you should see no metabolic conversion of this spiked-in standard.[24][25]

  • Final Extraction: Vortex the tube vigorously for 30 seconds, then centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis (e.g., by LC-MS or GC-MS).

Diagram 2: Workflow to Minimize Post-Harvest Scrambling

QuenchingWorkflow Start End of ¹³C Labeling Aspirate 1. Rapidly Aspirate Medium Start->Aspirate Wash 2. Quick Wash with Cold PBS (<10 seconds) Aspirate->Wash Quench 3. Add -80°C Methanol (Instant Metabolic Arrest) Wash->Quench Scrape 4. Scrape Cells on Dry Ice Quench->Scrape Extract 5. Vortex & Centrifuge Scrape->Extract Analyze 6. Collect Supernatant for MS Analysis Extract->Analyze End Data Acquisition Analyze->End

Caption: A validated workflow emphasizing rapid quenching to preserve in vivo labeling patterns.

Data Summary: Comparison of Quenching Methods

The choice of quenching method is critical for data integrity. This table summarizes findings from comparative studies.

Quenching MethodTemperatureQuenching EfficiencyPotential IssuesReference
Cold Methanol (-80°C) -80°CVery High None reported; considered gold standard.[24][25][26]
Methanol Slurry (-24°C) -24°CHighSlightly less effective than -80°C methanol but allows for easier sample processing.[24][25]
60% Methanol (-65°C) -65°CModerateCauses significant metabolite leakage from cells.[24][26]
Saline Ice Slurry (~0°C) ~0°CLow Ineffective; significant metabolic activity continues after harvesting.[24][25][26]
Centrifugation (4°C) 4°CVery Low Too slow; allows for substantial changes in metabolite labeling post-harvest.[4]

By understanding the metabolic origins of isotopic scrambling and implementing rigorous experimental controls, particularly during sample collection, you can significantly enhance the accuracy and reliability of your ¹³C labeling studies.

References
  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Subedi, K. P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [Link]

  • Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. ACS Publications. [Link]

  • Yuan, J., et al. (2018). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and... PubMed. [Link]

  • Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from 1 Suspension Cell Cultures. OSTI.GOV. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Gauthier, P-P., et al. (2021). 13 C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. MDPI. [Link]

  • Wang, B., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central. [Link]

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. PubMed. [Link]

  • Gebril, H. M., et al. (2019). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. NIH. [Link]

  • Wiechert, W. (2007). 13C-based metabolic flux analysis. ResearchGate. [Link]

  • Crown, S. B., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

  • Na, J., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PMC - NIH. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed. [Link]

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ResearchGate. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]

  • Jee, J., & Kim, H. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. ACS Publications. [Link]

  • Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Irene, I. (2020). How to analyze 13C metabolic flux? ResearchGate. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. PMC - PubMed Central. [Link]

  • Jee, J., & Kim, H. (2018). Amino Acid Selective 13 C Labeling and 13 C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. ResearchGate. [Link]

  • Li, B., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

  • Stephens, S. B. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • Lorkiewicz, P., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

  • Young, J. D. (2014). Isotopically nonstationary 13C metabolic flux analysis. PubMed. [Link]

  • Munger, J., et al. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. [Link]

  • Zhang, Q., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

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Technical Support Center: Optimizing Cell Extraction for Metabolomics with Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your cellular metabolomics workflow using Dimethyl Phosphate-13C2 Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into cell extraction for accurate metabolite quantification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and the foundational steps of a metabolomics cell extraction workflow.

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of dimethyl phosphate. It contains two Carbon-13 (¹³C) atoms, making it chemically identical to its endogenous counterpart but with a +2 Dalton mass shift. This mass difference allows it to be distinguished by a mass spectrometer.

It serves as an ideal internal standard (IS) for several reasons:

  • Correction for Variability: It is added at a known concentration at the very beginning of the sample preparation process. Because it behaves almost identically to endogenous small polar metabolites during extraction, centrifugation, evaporation, and analysis, any sample loss or variation will affect both the standard and the target analytes equally. This allows for accurate normalization of the data.[1][2][3]

  • Mitigation of Matrix Effects: In complex biological samples, other molecules can enhance or suppress the ionization of target analytes in the mass spectrometer's source, a phenomenon known as "matrix effects." Since the SIL internal standard co-elutes with metabolites of similar chemical properties, it experiences the same matrix effects. By comparing the signal of the endogenous metabolite to the known concentration of the SIL standard, these effects can be effectively corrected, leading to more accurate quantification.[1][2][3]

  • Improved Reproducibility: Using a SIL-IS like this compound significantly improves the reproducibility of measurements across different samples and batches, which is critical for reliable results in large-scale studies.[1][3]

Q2: For which types of metabolites is this compound a suitable internal standard?

A2: Given its chemical structure as a small, polar organophosphate, this compound is best suited as an internal standard for the quantification of other small, polar, and particularly phosphorylated metabolites. This includes key players in central carbon metabolism such as:

  • Glycolytic intermediates (e.g., sugar phosphates)

  • Pentose phosphate pathway intermediates

  • Nucleotides (e.g., AMP, ADP, ATP) and their precursors[1][2][3]

  • Other small organic acids and polar compounds

The principle is to use an internal standard that closely mimics the physicochemical behavior of the analytes of interest. While a single standard cannot perfectly represent all metabolites, Dimethyl Phosphate-13C2 provides excellent correction for a crucial class of highly dynamic and important cellular metabolites.

Q3: When is the optimal time to add the internal standard during the cell extraction workflow?

A3: The internal standard should be added as early as possible in the analytical workflow to account for variability in all subsequent steps.[4][5] The ideal point of addition is into the initial extraction solvent that is used to quench metabolism and lyse the cells. This ensures that the standard is present during lysis, protein and lipid precipitation, and supernatant collection, thereby accounting for any metabolite loss that may occur during these critical procedures.

Visualized Workflow: A Validated Protocol for Adherent Cells

The following diagram outlines a robust, step-by-step workflow for quenching, lysing, and extracting metabolites from adherent mammalian cells, incorporating this compound for accurate quantification.

ExtractionWorkflow cluster_prep Step 1: Preparation cluster_quench Step 2: Quenching & Lysis cluster_extract Step 3: Extraction cluster_analysis Step 4: Sample Finalization prep1 Aspirate Culture Medium prep2 Wash Cells with Ice-Cold Saline (e.g., PBS) prep1->prep2 Rapidly quench1 Add Pre-chilled (-80°C) Extraction Solvent (e.g., 80% Methanol) + this compound prep2->quench1 quench2 Scrape Cells on Dry Ice quench1->quench2 extract1 Transfer Lysate to Tube quench2->extract1 extract2 Perform Freeze-Thaw Cycles (e.g., 3x Liquid N2 / 37°C) extract1->extract2 extract3 Vortex Thoroughly extract2->extract3 analysis1 Centrifuge at High Speed (e.g., >16,000 x g, 4°C) extract3->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 Dry Down (e.g., SpeedVac) analysis2->analysis3 analysis4 Reconstitute for LC-MS Analysis analysis3->analysis4

Caption: Workflow for Metabolite Extraction from Adherent Cells.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cell extraction protocol.

Issue 1: Low Metabolite Yield or Poor Signal for Internal Standard

Q: I am observing low signal intensity for both my target metabolites and the this compound internal standard. What are the likely causes and how can I fix this?

A: This issue often points to problems with the initial cell harvesting and extraction steps.

Potential Cause Explanation & Causality Recommended Solution
Incomplete Cell Lysis If cells are not completely ruptured, the internal standard and endogenous metabolites remain trapped, leading to low recovery in the supernatant. This is common with harsh quenching in high-percentage organic solvents which can cause cells to clump and resist lysis.Combine Lysis Methods: Incorporate three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath) after scraping and collecting the cell lysate.[6] This physical disruption is highly effective at breaking open cells that have been fixed by the organic solvent. Ensure vigorous vortexing after the final thaw.
Insufficient Cell Number Metabolomics requires a sufficient starting cell mass to generate signals above the instrument's limit of detection. A minimum of 1 to 2 million cells per sample is typically recommended.Optimize Cell Seeding: Ensure you are starting with an adequate number of cells (e.g., an 80% confluent 10 cm dish).[6] It is advisable to perform cell counts on parallel plates to normalize the final data accurately.[7]
Metabolite Leakage During Washing While a wash step is necessary to remove extracellular media contaminants, prolonged exposure to buffers like PBS can cause cell membranes to become permeable, leading to the loss of intracellular metabolites before quenching and lysis.Perform Washes Rapidly and with Ice-Cold Saline: The wash step should be performed as quickly as possible. Use ice-cold saline (0.9% NaCl) or PBS to minimize metabolic activity and maintain membrane integrity.[6][8] Ensure complete aspiration of the wash buffer before adding the extraction solvent.
Precipitation of the Internal Standard Dimethyl Phosphate-13C2 is a sodium salt and is highly soluble in aqueous solutions. However, its solubility can decrease in very high percentage organic solvents, especially at ultra-low temperatures, potentially causing it to precipitate out of solution.Verify Solvent Composition: While 80% methanol is a common and effective extraction solvent, ensure it is properly mixed and stored. If precipitation is suspected, consider preparing the internal standard stock in a small amount of water before diluting it into the final, pre-chilled extraction solvent.
Issue 2: Poor Reproducibility Between Replicates (High %CV)

Q: My replicate samples show high variability in metabolite concentrations, even after normalizing with the internal standard. What could be causing this?

A: High coefficient of variation (%CV) often indicates inconsistency in the sample handling process, particularly during the critical quenching step.

Potential Cause Explanation & Causality Recommended Solution
Inconsistent Quenching Time Metabolite turnover, especially for phosphorylated energy metabolites like ATP, can occur on the scale of seconds.[4][5] Any delay or inconsistency between aspirating the media and adding the quenching/extraction solvent will introduce significant biological and technical variance.Standardize the Quenching Workflow: Process one plate at a time. Have all necessary materials (ice-cold wash buffer, pre-chilled extraction solvent with internal standard, dry ice) ready and within arm's reach. Aim to complete the process from media aspiration to adding the extraction solvent in under 30 seconds.[9][10]
Incomplete Removal of Wash Buffer Residual wash buffer left on the plate will dilute the extraction solvent, altering its composition and extraction efficiency. This dilution effect can vary from sample to sample, leading to poor reproducibility.Thorough Aspiration: After the final wash, tilt the plate and carefully aspirate all visible liquid with a fine-tipped pipette. Placing the edge of the plate on an absorbent paper for a few seconds can also help remove residual droplets.[8]
Variable Evaporation During Drying If samples are dried down post-extraction, inconsistencies in the drying process (e.g., different positions in a vacuum concentrator) can lead to variability. Some metabolites may also be unstable during prolonged drying.Monitor Drying and Reconstitution: Ensure all samples are completely dry. Use a consistent reconstitution solvent and vortex thoroughly to ensure all metabolites, including the internal standard, are fully redissolved. For sensitive metabolites, minimize drying time and avoid excessive heat.[4][5]
Issue 3: Suspected Ion Suppression or Analytical Interference

Q: The signal for my internal standard is stable in solvent blanks but drops significantly when I analyze my cell extracts. Is this ion suppression, and what can I do?

A: A drop in internal standard signal in the presence of a biological matrix is a classic sign of ion suppression. Phosphorylated compounds can be particularly susceptible.

Potential Cause Explanation & Causality Recommended Solution
High Salt Concentration Residual salts from culture media or wash buffers (like PBS) are a major cause of ion suppression in LC-MS, as they can compete with the analytes for ionization.[11]Optimize the Wash Step: Use a volatile buffer like ammonium bicarbonate (AMBIC) for the final wash instead of PBS, as it will be removed during the drying step.[10] If PBS must be used, ensure it is completely removed. Sample Dilution: Diluting the final extract can reduce the concentration of interfering salts, thereby mitigating ion suppression. The robust signal of a ¹³C-labeled standard often allows for dilution while maintaining detectable signal.
Co-elution with Other Matrix Components Highly abundant cellular components, such as lipids or other polar molecules, can co-elute with your internal standard and suppress its ionization.Improve Chromatographic Separation: Modify your LC gradient to better separate the internal standard from the interfering region of the chromatogram. For polar metabolites like phosphates, HILIC (Hydrophilic Interaction Liquid Chromatography) often provides better retention and separation than standard reversed-phase C18 columns.[12] Consider a Lipid Removal Step: If analyzing a broad range of metabolites, a biphasic extraction (e.g., methanol/chloroform/water) can be used to separate the polar metabolites (in the aqueous layer) from lipids (in the organic layer), reducing matrix complexity.[12]
Incorrect Internal Standard Concentration If the concentration of the internal standard is too high, it can contribute to detector saturation or even cause suppression of the analytes it is meant to normalize. If too low, its signal may be noisy and unreliable.Optimize Spiking Concentration: Perform a dilution series of the this compound in a pooled sample matrix to find a concentration that provides a strong, stable signal without being excessively high relative to the endogenous metabolites of interest. A typical starting point is in the low micromolar range in the final extract.

Data Interpretation Logic

The following diagram illustrates the logical flow for using the internal standard data to validate and quantify your results.

DataLogic cluster_qc Quality Control cluster_quant Quantification qc1 Analyze IS Peak Area Across All Samples qc2 IS Peak Area Stable? qc1->qc2 quant1 Calculate Response Factor: (Analyte Area / IS Area) qc2->quant1 Yes node_troubleshoot Troubleshoot Extraction (See Guides Above) qc2->node_troubleshoot No quant2 Generate Concentration Data: Response Factor * [IS] quant1->quant2 node_results Normalized Metabolite Levels quant2->node_results Final Results

Caption: Data Validation and Quantification Logic Flow.

References

  • Armenta, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(13), 6783–6791. Available at: [Link]

  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed, 26010726. Available at: [Link]

  • Armenta, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Available at: [Link]

  • Hernandez-Bort, J. A., et al. (2017). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. MethodsX, 4, 11-17. Available at: [Link]

  • Wang, L., et al. (2022). Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. Analytical Chemistry, 94(44), 15371–15378. Available at: [Link]

  • Sellick, C. A., et al. (2015). Flow chart of steps for fast quenching and extraction. ResearchGate. Available at: [Link]

  • Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 83(1), 294-301. Available at: [Link]

  • Chen, G. Y., et al. (2020). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules, 25(22), 5316. Available at: [Link]

  • Chen, G. Y., et al. (2020). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. MDPI. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Journal of visualized experiments : JoVE, (3). Available at: [Link]

  • Kapoore, R. V., et al. (2021). Summary of quenching and extraction workflow using the modified cell scraping method. ResearchGate. Available at: [Link]

  • Phenomenex Inc. (2014). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Sir među, J., et al. (2019). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Springer Nature Experiments. Available at: [Link]

  • Wang, L., et al. (2022). Generation of 13C‑Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. Figshare. Available at: [Link]

  • Sir među, J., et al. (2019). Sample preparation and reporting standards for Metabolomics of Adherent Mammalian Cells. Murdoch University Research Portal. Available at: [Link]

  • Sir među, J., et al. (2019). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. PubMed. Available at: [Link]

  • Mathews, T. & Zacharias, L. (2022). Extraction of Metabolome From Adherent Cell Lines. University of Kentucky. Available at: [Link]

  • Wang, L., et al. (2022). Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. Korea Institute of Science and Technology Information. Available at: [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 86, 277-304. Available at: [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Practical Guide to Metabolomics. Agilent. Available at: [Link]

  • Jain, M., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. bioRxiv. Available at: [Link]

  • Hsieh, C., et al. (2016). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of visualized experiments : JoVE, (116). Available at: [Link]

Sources

How to correct for natural isotope abundance in mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mass Spectrometry Core Facility. This guide is designed to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in their mass spectrometry data. As a Senior Application Scientist, I will provide in-depth technical guidance and field-proven insights to help you navigate this critical data processing step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common questions and challenges encountered during the correction for natural isotopic abundance.

Q1: Why is correcting for natural isotope abundance necessary in mass spectrometry?

A1: Every element with multiple stable isotopes exists in nature with a relatively constant ratio of these isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope.[1][2] When analyzing a molecule by mass spectrometry, this natural abundance of heavier isotopes contributes to the observed mass spectrum.

For a given molecule, this results in a cluster of peaks, not just a single peak at the monoisotopic mass. The peak representing the molecule with all its most abundant isotopes (e.g., all ¹²C, ¹H, ¹⁴N, ¹⁶O) is the monoisotopic peak (M). The next peak in the cluster (M+1) arises from molecules containing one heavy isotope (e.g., one ¹³C or one ¹⁵N), the M+2 peak from molecules with two heavy isotopes, and so on.

Failure to correct for these naturally occurring isotopes can lead to significant errors in data interpretation, especially in quantitative studies and stable isotope tracing experiments.[3][4] For example:

  • Overestimation of Labeled Species: In experiments using stable isotope tracers (e.g., ¹³C-glucose), the M+1 peak of an unlabeled compound can be mistaken for a singly labeled species, leading to an overestimation of tracer incorporation.[1][4]

  • Inaccurate Quantification: The intensity of the monoisotopic peak is reduced by the presence of isotopologue peaks, which can affect the accuracy of quantification, particularly when using methods that rely on the monoisotopic peak intensity.[5]

  • Misidentification of Compounds: Overlapping isotopic patterns from different co-eluting species can complicate spectral interpretation and potentially lead to misidentification of compounds.[6][7]

The primary goal of the correction is to deconvolute the measured mass spectrum to determine the true contribution of the experimentally introduced isotopic label, separate from the naturally occurring isotopes.[8][9]

Q2: What are the fundamental principles behind natural isotope abundance correction?

A2: The correction process is fundamentally a mathematical deconvolution.[6][7] It relies on the known natural abundances of stable isotopes for each element in your molecule. The core idea is to calculate the theoretical isotopic distribution for an unlabeled molecule of a given elemental formula and then use this information to subtract the contribution of natural isotopes from the measured data.[2][10]

Two main theoretical approaches are used to calculate the theoretical isotopic distribution:

  • Binomial and Multinomial Expansion: For an element with two isotopes, the distribution of these isotopes in a molecule containing 'n' atoms of that element can be calculated using the binomial expansion.[10][11] For elements with more than two isotopes, the multinomial expansion is used.[10][12] This method calculates the probability of each possible combination of isotopes for a given molecular formula. However, for large molecules, the number of possible isotopic combinations can become computationally intensive, a phenomenon known as combinatorial explosion.[10][13]

  • Matrix-Based Correction: This is a more common and computationally efficient approach implemented in many software tools.[4][5][14] The relationship between the measured isotopic distribution and the corrected (true) distribution can be represented by a system of linear equations, which can be expressed in matrix form:

    M_measured = C * M_corrected

    Where:

    • M_measured is the vector of measured intensities for each mass isotopologue (M, M+1, M+2, etc.).

    • C is the correction matrix, which is constructed based on the elemental composition of the molecule and the natural abundance of its constituent isotopes. Each element of this matrix represents the probability that a given corrected isotopologue contributes to a specific measured isotopologue peak.[14][15]

    • M_corrected is the vector of the corrected intensities, representing the true isotopic distribution without the contribution of natural isotopes.

    The goal is to solve for M_corrected , which can be achieved by inverting the correction matrix and applying it to the measured data.[2]

Q3: How do I choose the right software tool for isotope correction?

A3: The selection of an appropriate software tool depends on several factors related to your experimental design and the capabilities of your mass spectrometer. Here is a comparison of some commonly used open-source tools:

SoftwareKey FeaturesBest For
IsoCor User-friendly graphical interface, corrects for tracer purity, supports various tracers, and is mass-spectrometer agnostic.[8][16]Routine analysis of low-resolution MS data from stable isotope labeling experiments.
ICT (Isotope Correction Toolbox) Command-line tool, supports batch processing, and can correct tandem mass spectrometry (MS/MS) data.[17][18]Researchers comfortable with command-line interfaces who need to process MS/MS data.
EnviPat Web-based and R-package tool for calculating theoretical isotope patterns with high accuracy, considering instrument-specific parameters.[19][20]High-resolution mass spectrometry data where accurate comparison to theoretical patterns is crucial.
AccuCor2 R-based tool designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N) and performs resolution-dependent correction.[14][15]Complex dual-labeling experiments where high mass resolution is used to distinguish between different isotopic tracers.
IsoCorrectoR R-based tool that corrects for natural isotope abundance and tracer impurity in MS, MS/MS, and high-resolution multiple-tracer data.[21]Comprehensive correction workflows for various experimental designs within the R environment.

Key considerations when choosing a tool:

  • MS vs. MS/MS Data: If you are analyzing fragment ions from tandem mass spectrometry, you need a tool like ICT or IsoCorrectoR that can handle the correction for fragments.[18][21]

  • Tracer Purity: For quantitative flux analysis, it is crucial to account for the isotopic purity of your tracer. Tools like IsoCor and IsoCorrectoR have built-in functionalities for this.[8][21]

  • Resolution of Your Mass Spectrometer: For high-resolution data, some tools may over-correct.[14][15] Tools like AccuCor2 are designed to perform resolution-dependent corrections.[15]

  • Single vs. Dual Isotope Tracing: For experiments involving multiple isotopic labels, specialized tools like AccuCor2 are necessary for accurate correction.[14][15]

  • User Interface and Workflow Integration: Consider whether you prefer a graphical user interface (like IsoCor) or a command-line tool (like ICT) that can be integrated into automated data analysis pipelines.

Experimental Workflow: Step-by-Step Isotope Correction using a Matrix-Based Approach

This protocol outlines the general steps for performing natural isotope abundance correction. The specific implementation will vary depending on the software used.

Objective: To correct raw mass spectrometry data for the contribution of naturally occurring isotopes to determine the true isotopic enrichment from a labeling experiment.

Materials:

  • Raw mass spectrometry data file(s) (e.g., .mzXML, .raw)

  • A list of metabolites of interest with their corresponding chemical formulas.

  • Isotope correction software (e.g., IsoCor, ICT).

Protocol:

  • Data Input:

    • Load your raw mass spectrometry data into the chosen software.

    • Provide a list of the metabolites you want to correct, including their chemical formulas. For derivatized compounds, the elemental formula of the derivative must also be included.[3][16]

  • Parameter Specification:

    • Define the Tracer Isotope: Specify the element used as the tracer (e.g., ¹³C, ¹⁵N).

    • Tracer Purity: Input the isotopic purity of your labeled substrate. This information is typically provided by the manufacturer.[16][21]

    • Mass Resolution: For high-resolution data, specify the resolving power of your mass spectrometer. This is crucial for tools that perform resolution-dependent correction.[15]

  • Correction Algorithm Execution:

    • The software will construct a correction matrix for each metabolite based on its elemental formula and the natural abundances of its constituent isotopes.[14]

    • The algorithm then solves the system of linear equations to calculate the corrected isotopologue distribution.[2][5]

  • Output and Interpretation:

    • The software will output the corrected mass isotopologue distribution for each metabolite. This represents the fractional abundance of the molecule with 0, 1, 2, etc., atoms of the tracer isotope incorporated.[8]

    • The output may also include the mean enrichment, which is the average number of tracer atoms per molecule.[8]

    • The corrected data can then be used for downstream analyses, such as metabolic flux analysis.

Visualizing the Correction Workflow

The following diagram illustrates the logical flow of the natural isotope abundance correction process.

IsotopeCorrectionWorkflow cluster_input Input Data cluster_processing Correction Process cluster_output Output RawData Raw MS Data (e.g., .mzXML) ConstructMatrix Construct Correction Matrix (C) RawData->ConstructMatrix MetaboliteList Metabolite List (Formulas) MetaboliteList->ConstructMatrix ExpParams Experimental Parameters (Tracer, Purity, Resolution) ExpParams->ConstructMatrix SolveLinearSystem Solve Linear System M_corrected = C⁻¹ * M_measured ConstructMatrix->SolveLinearSystem Matrix C CorrectedMID Corrected Mass Isotopologue Distribution SolveLinearSystem->CorrectedMID MeanEnrichment Mean Isotopic Enrichment CorrectedMID->MeanEnrichment DownstreamAnalysis Downstream Analysis (e.g., Fluxomics) CorrectedMID->DownstreamAnalysis

Sources

Technical Support Center: Synthesis of Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isotopically labeled standards. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their work. Here, you will find practical, in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols for key synthetic and analytical procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for working with isotopically labeled standards.

Q1: What are the most critical factors to consider when choosing an isotopic label (e.g., ²H, ¹³C, ¹⁵N)?

The choice of isotope is a critical first step and depends on several factors:

  • Stability of the Label: The label must be positioned in a part of the molecule that is chemically stable and does not undergo exchange with the solvent or other molecules. For instance, deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be prone to exchange.[1] ¹³C and ¹⁵N isotopes are generally more stable as they do not exchange.[1][2]

  • Mass Difference: A sufficient mass difference between the labeled standard and the unlabeled analyte is crucial for mass spectrometry-based quantification to avoid spectral overlap. A difference of three or more mass units is generally recommended for small molecules.[3]

  • Synthetic Accessibility: The ease and cost of introducing the label into the molecule are significant practical considerations. Deuterium is often the most cost-effective and easiest to incorporate, while ¹³C and ¹⁵N labeling can be more complex and expensive.[2]

  • Potential for Isotope Effects: Deuterium's heavier mass can sometimes lead to kinetic isotope effects, which may alter the chromatographic retention time or fragmentation pattern of the labeled standard compared to the unlabeled analyte.[2][4] This can impact the accuracy of quantification if not properly accounted for.

Q2: What are the main synthetic strategies for introducing isotopic labels?

There are two primary approaches for incorporating stable isotopes into a molecule:

  • Chemical Synthesis (De Novo): This involves designing a synthetic route that incorporates commercially available, simple isotopically labeled building blocks, such as ¹³CO₂, ¹³CH₃I, or ¹⁵NH₄Cl.[5][6][7] This method offers precise control over the label's position and the number of incorporated isotopes.[1]

  • Biosynthetic Methods: This approach utilizes microorganisms or plant systems to incorporate isotopes from labeled substrates in the growth medium.[5] For example, growing E. coli in a medium containing ¹³C-glucose will produce uniformly ¹³C-labeled biomolecules.[5] This is particularly useful for large and complex molecules like proteins and nucleic acids.[8][9]

Q3: How do I accurately determine the isotopic enrichment of my synthesized standard?

Mass spectrometry (MS) is the primary technique for determining isotopic enrichment.[10][11] A general procedure involves:

  • Analyzing the natural abundance (unlabeled) compound to determine its isotopic distribution and identify any potential interferences.

  • Acquiring the mass spectrum of the labeled compound.

  • Comparing the measured isotopic distribution of the labeled compound to theoretical distributions calculated for different enrichment levels.[10][12]

Several software tools, such as the NIST Isotope Enrichment Calculator, can aid in this analysis.[13][14]

Q4: What are the best practices for storing and handling isotopically labeled standards to ensure their stability?

Proper storage is crucial to maintain both the chemical and isotopic integrity of your standards.[15] Key considerations include:

  • Temperature: Lower temperatures generally slow down chemical degradation. Storage at -20°C to -80°C is recommended for long-term stability.[15]

  • Light: Photosensitive compounds should be stored in the dark or in amber vials to prevent photodegradation.[15]

  • Moisture and Oxygen: Hygroscopic and oxygen-sensitive compounds should be stored in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[15]

  • Solvent Choice: The stability of a standard in solution depends on the solvent. Aprotic solvents are generally preferred for deuterium-labeled compounds to minimize the risk of H/D exchange.[15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and analysis of isotopically labeled standards.

Problem Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, catalyst). Purify intermediates to remove unreacted starting materials.
Isotopic scrambling or exchange during the reaction.Choose a more stable labeling position. Use aprotic solvents for deuterium labeling.
Low isotopic purity of the starting labeled reagent.Verify the isotopic purity of the starting material from the supplier.
Poor Chemical Purity Incomplete reaction or formation of byproducts.Optimize reaction conditions. Employ more effective purification techniques (e.g., HPLC, flash chromatography).[16]
Degradation of the product during purification or storage.Use milder purification conditions. Store the final product under appropriate conditions (low temperature, inert atmosphere, protection from light).[15]
Chromatographic Peak Tailing or Splitting Presence of impurities or diastereomers.Improve the purification of the standard.
On-column degradation.Use a less reactive stationary phase or modify the mobile phase.
Inconsistent Quantification Results Isotope effects leading to different retention times for labeled and unlabeled compounds.Use a chromatographic method that ensures co-elution. If co-elution is not possible, carefully integrate both peaks.
Ion suppression or enhancement in the mass spectrometer.[17]Use a stable isotope-labeled internal standard with a chemical structure identical to the analyte to compensate for matrix effects.[3][18]
Inaccurate concentration of the internal standard spiking solution.Prepare the spiking solution carefully and verify its concentration.
Loss of Isotopic Label H/D exchange with protic solvents or atmospheric moisture.[1]Use aprotic solvents. Store the standard in a desiccator.
In-source fragmentation or exchange in the mass spectrometer.[2]Optimize MS source conditions (e.g., temperature, voltages).

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical procedures in the synthesis and analysis of isotopically labeled standards.

Protocol 1: Synthesis of a ¹³C-Labeled Carboxylic Acid via Grignard Reaction

This protocol describes the synthesis of a carboxyl-¹³C labeled carboxylic acid using a Grignard reagent and ¹³CO₂.

Materials:

  • Alkyl or aryl halide (R-X)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • ¹³CO₂ gas (isotopic purity >99%)

  • Dry ice/acetone bath

  • 1 M HCl

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

    • Add magnesium turnings to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of the alkyl or aryl halide in anhydrous ether or THF dropwise to the magnesium turnings.

    • If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction is initiated, continue the addition of the halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard reagent solution in a dry ice/acetone bath (-78 °C).

    • Introduce ¹³CO₂ gas into the flask via a needle below the surface of the solution, or by adding crushed ¹³C-labeled dry ice.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines the general steps for determining the isotopic enrichment of a synthesized standard using LC-MS.

Materials:

  • Synthesized isotopically labeled standard

  • Unlabeled (natural abundance) standard

  • LC-MS system

Procedure:

  • Method Development:

    • Develop an LC-MS method that provides good chromatographic separation and sensitive detection of the analyte.

  • Analysis of Unlabeled Standard:

    • Inject a solution of the unlabeled standard to determine its retention time and mass spectrum.

    • Record the isotopic distribution of the molecular ion cluster.

  • Analysis of Labeled Standard:

    • Inject a solution of the synthesized labeled standard.

    • Acquire the mass spectrum of the labeled compound at its retention time.

  • Data Analysis:

    • Determine the relative intensities of the ions in the molecular ion cluster of the labeled compound.

    • Use a suitable software tool or manual calculation to compare the experimental isotopic distribution to theoretical distributions for various enrichment levels.[10][12] The enrichment level that provides the best fit to the experimental data is the determined isotopic enrichment.

Part 4: Visualizations

Workflow for the Synthesis and Certification of an Isotopically Labeled Standard

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_certification Certification A Select Labeling Strategy (Chemical vs. Biosynthetic) B Obtain Labeled Starting Material A->B C Perform Labeling Reaction B->C D Purify Labeled Compound C->D E Confirm Chemical Identity (NMR, MS) D->E Crude Product F Determine Chemical Purity (HPLC, GC) E->F G Determine Isotopic Enrichment (MS) F->G H Assess Stability G->H I Prepare Stock Solution H->I Certified Standard J Verify Concentration I->J K Issue Certificate of Analysis J->K

Caption: A typical workflow for producing a certified isotopically labeled standard.

Decision Tree for Troubleshooting Low Isotopic Enrichment

G A Low Isotopic Enrichment Observed B Check Purity of Labeled Reagent A->B C Reagent Purity Low B->C No E Reagent Purity OK B->E Yes D Source New Reagent C->D K Problem Resolved D->K F Review Reaction Conditions E->F G Incomplete Reaction? F->G H Optimize Time, Temp, Stoichiometry G->H Yes I Isotopic Scrambling Possible? G->I No H->K J Modify Synthetic Route or Conditions I->J Yes I->K No J->K

Caption: A decision tree to guide troubleshooting efforts for low isotopic enrichment.

References

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. [Link]

  • Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. The Royal Society of Chemistry. [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. ACS Publications. [Link]

  • Isotope Enrichment Calculator | NIST. National Institute of Standards and Technology. [Link]

  • Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. [Link]

  • 4.3 Fractionation and Enrichment Factors – Stable Isotope Hydrology. GW Books. [Link]

  • isotopic-enrichment-calculator from mass spectra. GitHub. [Link]

  • A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ACS Publications. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. NIH. [Link]

  • Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. PMC. [Link]

  • TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. [Link]

  • Synthesis of carbon-13 labeled ibuprofen. INIS-IAEA. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. PubMed Central. [Link]

  • Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff. [Link]

  • Isotopic Labelling Reactions. [Link]

  • Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges | JACS Au. ACS Publications. [Link]

  • Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • How does isotopic labeling work?. Reddit. [Link]

  • Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. [Link]

  • isotope labeling techniques: Topics by Science.gov. [Link]

  • Isotopic Labeling of Alpha Carbons. YouTube. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Stable Isotope-labeled Compounds. Amerigo Scientific. [Link]

  • Isotopic labeling | PPTX. Slideshare. [Link]

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Technical Support Center: Optimizing Assays with Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for minimizing ion suppression when using Dimethyl Phosphate-13C2 Sodium Salt. As a stable isotope-labeled (SIL) internal standard, this reagent is crucial for achieving accurate and precise quantification in complex matrices. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common challenge of ion suppression in LC-MS/MS analysis.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of using a SIL internal standard and the nature of ion suppression.

Q1: What is the precise role of this compound in my assay?

A: this compound is a stable isotope-labeled internal standard (SIL IS).[1] The ideal internal standard is a version of your target analyte with some atoms replaced by their heavier, stable isotopes (in this case, two Carbon-13 atoms).[2] Its primary role is to normalize and correct for variability throughout the entire analytical process.[2][3]

Because it is chemically identical to the native analyte, it exhibits the same behavior during:

  • Sample Preparation: It accounts for analyte loss during extraction, evaporation, and reconstitution steps.

  • Chromatography: It co-elutes with the analyte, experiencing the same column interactions.

  • Ionization: It is subjected to the same matrix effects—specifically ion suppression or enhancement—as the analyte in the mass spectrometer's ion source.[3]

By adding a fixed concentration of the SIL IS to every calibrator, control, and unknown sample, you use the ratio of the analyte signal to the IS signal for quantification.[2] This ratio remains stable even if the absolute signal intensity of both compounds fluctuates, thereby ensuring high precision and accuracy.[4]

Q2: What exactly is ion suppression, and why is it a major concern in LC-MS?

A: Ion suppression is a matrix effect that causes a reduced signal intensity for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][6] In electrospray ionization (ESI), analytes must be converted into gas-phase ions to be detected by the mass spectrometer. Interfering species can disrupt this process by competing for charge or by altering the physical properties (e.g., viscosity, surface tension) of the ESI droplets, which hinders efficient desolvation and ion formation.[7]

This is a critical concern because if uncorrected, it can lead to:

  • Poor Sensitivity: The analyte may appear to be at a lower concentration than it truly is, or it may not be detected at all (false negative).[8]

  • Inaccurate Quantification: The degree of suppression can vary between samples, leading to significant errors in calculated concentrations.[7]

  • Poor Reproducibility: Inconsistent suppression across a sample batch compromises the precision and reliability of the assay.

It is crucial to understand that even highly selective MS/MS methods are susceptible because the suppression occurs before mass analysis in the ion source.[7]

Q3: My signals for both the analyte and the Dimethyl Phosphate-13C2 IS are low and variable. Is ion suppression the cause?

A: Yes, this is a classic sign of significant ion suppression. The fact that your SIL IS signal is also suppressed is actually an indication that it is performing its function correctly—it is mimicking the behavior of the native analyte.[9]

However, while the ratio of analyte-to-IS may still be accurate for quantification, the loss of absolute signal indicates a compromised assay sensitivity. This can prevent you from reaching the desired lower limit of quantitation (LLOQ). The goal of method development should be to first minimize the root cause of the suppression to improve overall signal response, and then rely on the SIL IS to correct for any remaining, unavoidable matrix effects.

Q4: What are the most common sources of ion suppression in bioanalysis?

A: In complex biological matrices like plasma, serum, or urine, the primary culprits are endogenous components that are often present at much higher concentrations than the analyte.

  • Phospholipids: These are the most notorious source of ion suppression in bioanalysis, particularly in positive ion ESI mode.[9][10] They are highly abundant in cell membranes and, if not removed during sample preparation, can co-elute with a wide range of analytes.

  • Salts and Buffers: Non-volatile salts from the sample matrix or buffers can crystallize on the ESI droplet surface, trapping the analyte and preventing its release into the gas phase.[7]

  • Mobile Phase Additives: Certain additives, while beneficial for chromatography, can be detrimental to ionization. Trifluoroacetic acid (TFA) is a well-known suppressor of positive ion ESI signals.[7][11]

Section 2: Troubleshooting and Optimization Guide

This section provides actionable, step-by-step protocols to diagnose and mitigate ion suppression.

Problem 1: I suspect ion suppression, but I don't know when it's occurring in my chromatogram or what's causing it. How can I diagnose the problem?

Solution: A Post-Column Infusion (PCI) experiment is the definitive method for visualizing and diagnosing ion suppression.[12] This technique allows you to identify the specific retention time windows where matrix components are causing suppression.

  • Prepare Infusion Solution: Create a solution of your analyte (or a representative compound) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on your mass spectrometer.

  • System Setup:

    • Use a T-junction to connect a syringe pump to the fluid path between your LC column and the mass spectrometer's ESI probe.

    • Place the infusion solution in the syringe pump.

  • Acquire a Stable Baseline: Start the LC mobile phase flow without an injection. Begin infusing your analyte solution at a low, constant flow rate (e.g., 5-10 µL/min). You should observe a stable, continuous signal (a flat line) for your analyte's MRM transition.

  • Inject Blank Matrix: Once the baseline is stable, inject a prepared blank matrix sample (e.g., a protein-precipitated plasma sample with no analyte or IS).

  • Analyze the Data: Monitor the analyte signal throughout the chromatographic run. Any dip or drop in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components. A spike indicates ion enhancement. This provides a "suppression map" of your gradient.[12]

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-Junction Column->Tee Mobile Phase + Eluting Matrix Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Analyte Flow MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Problem 2: My PCI experiment confirmed severe ion suppression. How can I improve my sample preparation to remove these interferences?

Solution: The most effective way to combat ion suppression is to remove the interfering components before analysis.[13] The choice of sample preparation technique has a profound impact on data quality.

TechniquePrincipleEfficacy for Removing PhospholipidsThroughput
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Low. Primarily removes proteins; phospholipids remain soluble in the supernatant.[7][14]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity.Moderate. Can be optimized to leave phospholipids in the aqueous layer, but some may still carry over.[9]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High. Can be highly selective. Reverse-phase or ion-exchange SPE can effectively separate analytes from phospholipids.[14]Medium
HybridSPE® Combines PPT with a zirconia-based filter that specifically binds and removes phospholipids.Very High. Targets phospholipids via Lewis acid-base interaction for exceptional removal.[9][15]High

This is a generic reverse-phase SPE protocol. Always optimize for your specific analyte.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water). This removes highly polar interferences like salts while retaining the analyte. This is a critical step for removing phospholipids.

  • Elute: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

Problem 3: Can I solve ion suppression just by changing my chromatography?

Solution: Yes, chromatographic optimization is a powerful tool. The goal is to shift the retention time of your analyte away from the "suppression zones" you identified in the PCI experiment.[13]

  • Identify the Suppression Zone: Using your PCI data, note the retention time where the major signal dip occurs. This is often in the middle of the gradient where phospholipids elute.[12]

  • Modify the Gradient:

    • To move an early-eluting analyte later: Decrease the initial percentage of organic solvent in your mobile phase or hold the initial conditions for a longer period. This increases retention for hydrophobic compounds.

    • To move a late-eluting analyte earlier: Increase the ramp speed of your organic gradient or make the final organic percentage higher.

  • Test and Iterate: Re-inject your analyte and IS to confirm that they have moved out of the suppression window. You may need several iterations to find the optimal separation.

Problem 4: Which mobile phase additives are best for minimizing suppression?

Solution: The choice of additive is critical for ESI performance. Volatile additives are required to facilitate ionization and must be compatible with your chosen polarity mode.[16]

AdditiveTypical Conc.Positive Ion ModeNegative Ion ModeNotes
Formic Acid 0.1%Excellent. Promotes protonation [H+].[17]Suppressive. Prevents deprotonation.[16]Most common choice for positive mode.
Acetic Acid 0.1 - 0.2%Good. Less acidic than formic acid.Fair. Can work for some analytes.[16]A good alternative to formic acid.
Ammonium Formate 5 - 10 mMExcellent. Provides NH4+ adducts.Excellent. Promotes deprotonation.A versatile buffer for polarity switching.[13]
Ammonium Acetate 5 - 10 mMGood. Provides NH4+ adducts.Excellent. Promotes deprotonation.Excellent for polarity switching; good for neutral pH chromatography.[13][16]
TFA 0.05 - 0.1%Suppressive. Strong ion-pairing agent.[7][11]Suppressive. Avoid for MS applications unless absolutely necessary for chromatography.
Problem 5: How should I optimize my ESI source parameters to mitigate any remaining suppression?

Solution: Source parameter optimization is for fine-tuning sensitivity after sample preparation and chromatography have been addressed.[17] It can help improve the efficiency of ionization for your specific analyte but will not eliminate the root cause of suppression.

ParameterFunctionOptimization Strategy
Capillary Voltage Drives the electrospray process and ion formation.Range: 3-5 kV (+), -2.5 to -4 kV (-). [17] Tune for maximum stable signal for your analyte. Too high can cause fragmentation.[18]
Nebulizer Gas Pressure Assists in forming fine droplets.Range: 20-60 psi. [17] Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can blow ions away from the inlet.
Drying Gas Temp. Aids in solvent evaporation from droplets.Range: 250-450°C. [17] Increase temperature to improve desolvation, but be cautious of thermal degradation for labile compounds.
Drying Gas Flow Removes neutral solvent vapor.Range: 5-15 L/min. Higher flow aids desolvation but can reduce sensitivity if it deflects ions from the capillary.
Section 3: A Systematic Approach to Minimizing Ion Suppression

The following workflow provides a logical sequence for developing a robust LC-MS/MS method that is free from the detrimental effects of ion suppression.

Start Start: Method Development SamplePrep Step 1: Optimize Sample Preparation (Start with SPE or HybridSPE®) Start->SamplePrep Chromatography Step 2: Develop Chromatographic Method (Aim for separation from matrix) SamplePrep->Chromatography CheckSignal Step 3: Assess Analyte & IS Signal Chromatography->CheckSignal SignalOK Signal Strong & Stable? CheckSignal->SignalOK Yes PCI_Diag Step 4: Perform Post-Column Infusion (Diagnose Suppression Zone) CheckSignal->PCI_Diag No (Signal is low/variable) OptimizeSource Step 7: Fine-Tune Source Parameters (Maximize Signal) SignalOK->OptimizeSource RefineChrom Step 5: Refine Chromatography (Elute analyte outside suppression zone) PCI_Diag->RefineChrom RefineChrom->CheckSignal RefinePrep Step 6: Re-evaluate Sample Prep (Is a cleaner method needed?) RefineChrom->RefinePrep If chromatography alone is insufficient RefinePrep->Chromatography Validation End: Method Validation OptimizeSource->Validation

Caption: A systematic workflow for troubleshooting ion suppression.

References
  • Google. (n.d.). Time in Sarah Baartman District Municipality, ZA.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved January 16, 2026, from [Link]

  • Furey, A., et al. (2013).
  • Mei, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved January 16, 2026, from [Link]

  • Dong, M. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved January 16, 2026, from [Link]

  • Mallet, C. R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved January 16, 2026, from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved January 16, 2026, from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved January 16, 2026, from [Link]

  • Ismaiel, O. A., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
  • ResearchGate. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Strategies to improve/eliminate the limitations in shotgun lipidomics. Retrieved January 16, 2026, from [Link]

  • YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... Retrieved January 16, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved January 16, 2026, from [Link]

  • AMiner. (n.d.). A Study of Ion Suppression Effects in Electrospray Ionization from Mobile Phase Additives and Solid-Phase Extracts. Retrieved January 16, 2026, from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved January 16, 2026, from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved January 16, 2026, from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved January 16, 2026, from [Link]

  • Spectroscopy Online. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 157487-95-1| Chemical Name : this compound. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Dimethyl phosphate. PubChem. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Quality Control for Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide robust quality control (QC) measures and troubleshoot common issues encountered during mass spectrometry-based isotopic labeling workflows. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to ensure the reliability and reproducibility of your experimental data.

I. Experimental Design & Setup: Laying the Foundation for Quality Data

Proper experimental design is the most critical, yet often overlooked, aspect of quality control. Decisions made at this stage have cascading effects throughout the entire workflow.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate isotopic labeling strategy for my experiment?

Choosing the right labeling method is fundamental to a successful study. The three primary strategies are metabolic labeling (e.g., SILAC), chemical labeling (e.g., iTRAQ, TMT), and enzymatic labeling, each with specific advantages and limitations.[1][2]

  • Metabolic Labeling (e.g., SILAC): In this in vivo method, cells incorporate stable isotope-labeled amino acids into their proteins during translation.[3][4] This approach is highly accurate because it minimizes quantitative errors from downstream sample processing.[1] It is best suited for actively proliferating cultured cells that can efficiently incorporate the labeled amino acids.[5]

  • Chemical Labeling (e.g., iTRAQ, TMT): These in vitro methods use chemical tags to label peptides at the N-terminus and lysine residues after protein extraction and digestion.[1][3] The key advantage is the ability to multiplex several samples in a single mass spectrometry run, which increases throughput.[6][7]

  • Enzymatic Labeling (e.g., 18O-labeling): This method introduces stable isotopes at the C-terminus of peptides during proteolytic digestion. It is a relatively simple and cost-effective method but can be prone to incomplete labeling.[8]

Your choice should be guided by your sample type, experimental goals, and available resources.[4] For instance, SILAC is not suitable for tissue or fluid samples, where chemical labeling methods like TMT or iTRAQ are more appropriate.[6][7]

Q2: What are the critical considerations for designing a robust isotopic labeling experiment?

A well-designed experiment should aim to maximize the precision of flux determination.[9] Key considerations include:

  • Number of Replicates: Sufficient biological and technical replicates are essential to ensure statistical power and to distinguish true biological changes from experimental variability.

  • Choice of Isotopic Tracer: The selection of the labeled nutrient depends on the metabolic pathways being investigated.[10] For example, 13C-glucose is commonly used to trace carbon flow in central carbon metabolism.[11]

  • Labeling Duration: For metabolic labeling, the incubation time must be optimized to achieve maximal and consistent incorporation of the isotopic label.[12] This often requires monitoring cell growth rates and morphology to ensure they are comparable to unlabeled controls.[5]

  • Inclusion of Quality Control Samples: Incorporating different types of QC samples is crucial for monitoring the entire workflow.[13][14][15][16]

Troubleshooting Guide: Experimental Design

Issue: Low or inconsistent labeling efficiency in SILAC experiments.

  • Potential Cause 1: Incomplete incorporation of labeled amino acids.

    • Solution: Ensure cells are cultured for a sufficient number of passages (typically at least 5-6) in the SILAC medium to allow for complete protein turnover and incorporation of the "heavy" amino acids.[4] Monitor protein turnover rates for your specific cell line.

  • Potential Cause 2: Presence of unlabeled amino acids in the medium.

    • Solution: Use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids. Verify the composition of your cell culture medium and supplements for any hidden sources of unlabeled amino acids.

  • Potential Cause 3: Arginine-to-proline conversion.

    • Solution: In some cell lines, arginine can be enzymatically converted to proline. If you are using labeled arginine, this can lead to the appearance of labeled proline, complicating data analysis. Use a SILAC-ready cell line that is deficient in the enzyme responsible for this conversion, or include labeled proline in your medium.

II. Sample Preparation: Minimizing Variability

Rigorous quality control during sample preparation is essential for reproducibility.[13]

Frequently Asked Questions (FAQs)

Q3: What are the key quality control checkpoints during sample preparation?

  • Protein Quantification: Accurate protein quantification before digestion is crucial for ensuring equal protein loading from different samples, which is a prerequisite for accurate relative quantification.

  • Digestion Efficiency: Incomplete or variable enzymatic digestion can introduce significant quantitative bias. Monitor digestion efficiency by running a small aliquot of the digest on an SDS-PAGE gel to ensure the disappearance of protein bands and the appearance of a peptide smear.

  • Labeling Efficiency (for chemical labeling): For methods like iTRAQ and TMT, it is important to assess the efficiency of the chemical labeling reaction. This can be done by analyzing a small aliquot of the labeled peptides by mass spectrometry to check for the presence of unlabeled peptides.

Troubleshooting Guide: Sample Preparation

Issue: Poor protein digestion.

  • Potential Cause 1: Inactive enzyme.

    • Solution: Use a fresh batch of high-quality sequencing-grade trypsin. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Suboptimal digestion conditions.

    • Solution: Optimize the digestion buffer (pH, denaturants, reducing and alkylating agents). Ensure the protein-to-enzyme ratio is appropriate (typically 20:1 to 50:1 w/w). Optimize digestion time and temperature.

Issue: Incomplete chemical labeling.

  • Potential Cause 1: Interfering substances in the sample.

    • Solution: Ensure the sample buffer is free of primary amines (e.g., Tris) that can compete with peptides for the labeling reagent. Perform a buffer exchange if necessary.

  • Potential Cause 2: Insufficient labeling reagent.

    • Solution: Optimize the amount of labeling reagent used. Follow the manufacturer's protocol carefully.

III. Mass Spectrometry Analysis: Ensuring Data Quality

Real-time monitoring of instrument performance is a critical component of proteomics quality control.[13]

Frequently Asked Questions (FAQs)

Q4: What types of QC samples should I run with my experimental samples?

There are three main categories of QC samples that should be included in your analysis:[13][16]

  • System Suitability QC: These are standard samples (e.g., a digest of a known protein or a complex cell lysate) that are run periodically throughout the analysis to monitor the performance of the LC-MS/MS system.[13][14][15][16]

  • Process Monitoring QC (Internal QCs): These are created by spiking known amounts of labeled peptides or proteins into your experimental samples.[14][15][16] They help to assess deviations introduced during sample preparation and instrument analysis.[13]

  • Long-term Stability QC (External QCs): These are pooled samples created by mixing equal aliquots of all experimental samples. They are run periodically throughout the entire sample set to monitor for batch effects and assess the overall reproducibility of the experiment.[14][15][16]

Q5: What are the key metrics to monitor for LC-MS/MS performance?

  • Peak Shape and Retention Time Stability: Monitor the chromatographic peak shape and retention time of known peptides in your QC samples. A stable retention time indicates a robust LC system.

  • Mass Accuracy: The accuracy of the mass measurement is critical for confident peptide and protein identification.

  • Signal Intensity: The signal intensity of known peptides in your QC samples should remain consistent throughout the analysis. A drop in signal intensity could indicate a problem with the mass spectrometer.[17]

Troubleshooting Guide: Mass Spectrometry

Issue: Inconsistent retention times.

  • Potential Cause 1: LC column degradation.

    • Solution: The column may be aging or accumulating contaminants.[18] Replace the LC column.

  • Potential Cause 2: Issues with the LC system.

    • Solution: Check for leaks, ensure solvent compositions are correct, and perform system maintenance as recommended by the manufacturer.

Issue: Low peptide and protein identification rates.

  • Potential Cause 1: Poor sample quality.

    • Solution: Re-evaluate your sample preparation workflow for potential issues with protein extraction, digestion, or cleanup.

  • Potential Cause 2: Suboptimal mass spectrometry settings.

    • Solution: Optimize MS parameters such as fragmentation energy, ion accumulation time, and resolution.

  • Potential Cause 3: Instrument malfunction.

    • Solution: Run system suitability tests and consult with the instrument manufacturer's technical support.

Isotopic Labeling Experimental Workflow

Isotopic Labeling Workflow cluster_Design Experimental Design cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Analysis Design Choose Labeling Strategy (SILAC, TMT, etc.) Replicates Determine Number of Biological & Technical Replicates Design->Replicates Extraction Protein Extraction & Quantification Design->Extraction QC_Plan Plan QC Sample (System Suitability, Internal, External) Replicates->QC_Plan QC_Metrics QC Metrics Evaluation QC_Plan->QC_Metrics QC Checks Digestion Enzymatic Digestion Extraction->Digestion Labeling Isotopic Labeling (if applicable) Digestion->Labeling Cleanup Sample Cleanup Labeling->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Acquisition MS/MS Data Acquisition LC_Separation->MS_Acquisition DB_Search Database Search & Peptide/Protein ID MS_Acquisition->DB_Search Quantification Quantification & Ratio Calculation DB_Search->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Quantification->QC_Metrics QC_Metrics->Design Feedback

Caption: Overview of a typical isotopic labeling experimental workflow with integrated quality control checkpoints.

IV. Data Analysis: Ensuring Accuracy and Reliability

A thorough evaluation of the quality, reproducibility, and variability of proteomics data is necessary at every stage of analysis.[14][15][16]

Frequently Asked Questions (FAQs)

Q6: What are the essential quality control metrics to check during data analysis?

  • Peptide and Protein Identifications: The number of identified peptides and proteins should be consistent across technical replicates.[19]

  • False Discovery Rate (FDR): The FDR for peptide and protein identifications should be controlled at an appropriate level (typically 1%).

  • Missed Cleavages: A high percentage of missed cleavages can indicate inefficient digestion.[19]

  • Quantification Precision: The coefficient of variation (CV) of peptide and protein ratios in replicate samples should be low.

  • Data Normalization: Appropriate data normalization is crucial to correct for systematic variations between samples.

Q7: How can I identify and handle outliers in my data?

Visual inspection of the data, for example, through principal component analysis (PCA) plots, can help identify outlier samples.[20] If an outlier is identified, it's important to investigate the potential cause (e.g., a problem during sample preparation or data acquisition). If a technical reason for the outlier can be found, it may be appropriate to exclude it from further analysis.

Troubleshooting Guide: Data Analysis

Issue: High quantitative variability between technical replicates.

  • Potential Cause 1: Inconsistent sample handling.

    • Solution: Review your sample preparation and injection procedures for any potential sources of variability.

  • Potential Cause 2: Unstable LC-MS/MS performance.

    • Solution: Analyze your system suitability QC data to check for any drifts in instrument performance.

  • Potential Cause 3: Inappropriate data processing.

    • Solution: Ensure that you are using appropriate parameters for peak picking, integration, and normalization.

Issue: Ratio distortion in iTRAQ/TMT experiments.

  • Potential Cause: Co-isolation of precursor ions.

    • Solution: This is a known issue with isobaric tagging methods where co-eluting peptides with similar m/z values are co-isolated and co-fragmented, leading to an underestimation of quantitative ratios.[2][4][6] Employ methods to mitigate this, such as using a higher resolution mass spectrometer, synchronous precursor selection (SPS) MS3 methods, or data analysis software that can correct for this effect.

Key Quality Control Metrics and Recommended Thresholds
QC MetricRecommended ThresholdRationale
Labeling Efficiency (SILAC) >95%Ensures accurate quantification by minimizing the contribution of unlabeled peptides.
Labeling Efficiency (Chemical) >98%Incomplete labeling can lead to missing quantitative information and biased results.
Peptide FDR <1%Controls the number of false-positive peptide identifications.
Protein FDR <1%Controls the number of false-positive protein identifications.
Missed Cleavages <15%A high percentage indicates inefficient enzymatic digestion.
Quantitative CV (Replicates) <20%A low CV indicates high reproducibility of the entire workflow.
Logical Relationship of Quality Control Stages

QC_Stages A Experimental Design B Sample Preparation A->B informs B->A reveals flaws in C MS Analysis B->C provides material for C->B indicates issues in D Data Analysis C->D generates data for D->A informs future experiments E Reliable Results D->E leads to

Caption: The interconnected stages of quality control in an isotopic labeling experiment, highlighting the importance of a holistic approach.

V. References

  • Quality control of imbalanced mass spectra from isotopic labeling experiments. (2019). BMC Bioinformatics. [Link]

  • Quality control of imbalanced mass spectra from isotopic labeling experiments. (2019). PubMed. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). PubMed. [Link]

  • Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data. MetwareBio. [Link]

  • A Framework for Quality Control in Quantitative Proteomics. (2024). ACS Publications. [Link]

  • A framework for quality control in quantitative proteomics. (2024). bioRxiv. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au. [Link]

  • Evaluating Peptide Mass Fingerprinting-Based Protein Identification. (2005). Oxford Academic. [Link]

  • Common Questions about Untargeted Quantitative Proteomics SILAC. Bioteke. [Link]

  • Quality Control—A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome. (2020). PMC - PubMed Central. [Link]

  • Introducing QReSS™: A Versatile Stable Isotope-Labeled Metabolism Kit for MS Metabolomics. (2021). YouTube. [Link]

  • A framework for quality control in quantitative proteomics. (2024). bioRxiv. [Link]

  • (PDF) Quality control of imbalanced mass spectra from isotopic labeling experiments. ResearchGate. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. National Genomics Data Center (CNCB-NGDC). [Link]

  • Optimal Design of Isotope Labeling Experiments. SpringerLink. [Link]

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Verification of automated peptide identifications from proteomic tandem mass spectra. (2007). Nature Protocols. [Link]

  • Proteins and Peptides Identification from MS/MS Data in Proteomics. ResearchGate. [Link]

  • Protein identification and Peptide expression resolver. (2008). PubMed. [Link]

  • Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. ResearchGate. [Link]

  • Guidelines for Reporting Stable Isotope Data. U.S. Geological Survey. [Link]

  • Comparing iTRAQ, TMT and SILAC. (2023). Silantes. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2020). ACS Chemical Biology. [Link]

  • (PDF) Protein and Peptide Identification: The Role of Mass Spectrometry in Proteomics. ResearchGate. [Link]

  • Metabolomic Data Analysis using MetaboAnalyst. (2023). YouTube. [Link]

  • 59 questions with answers in ISOTOPE LABELING. ResearchGate. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Isotopic labeling – Knowledge and References. Taylor & Francis. [Link]

  • New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. [Link]

  • Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. (2017). STAR Protocols. [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes. (2017). Metabolites. [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]

  • Quality assurance and quality control reporting in untargeted metabolic phenotyping: mQACC recommendations for analytical quality management. (2022). Metabolomics. [Link]

  • Monday Webinar: A Data-Driven Framework for Metabolomics Quality Control. (2024). YouTube. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2012). Current Opinion in Biotechnology. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (2012). Biochimica et Biophysica Acta. [Link]

  • (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]

  • New reporting guidelines for stable isotopes – an announcement to isotope users. Semantic Scholar. [Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (2021). RSC Chemical Biology. [Link]

Sources

Validation & Comparative

A Comparative Guide to Method Validation in Quantitative Mass Spectrometry: The Role of Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the integrity of analytical data is paramount. The validation of a quantitative method is not merely a procedural formality but a cornerstone of reliable and reproducible results. A critical component of this validation is the judicious selection and application of an internal standard (IS). This guide provides an in-depth technical comparison of Dimethyl Phosphate-13C2 Sodium Salt as a stable isotope-labeled (SIL) internal standard against common alternatives, supported by experimental insights and established regulatory principles.

The Imperative of the Internal Standard in Quantitative Mass Spectrometry

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise accuracy and precision. These include fluctuations in sample preparation, injection volume, and, most notably, matrix effects. Matrix effects arise from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[1][2]

An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. It should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability throughout the analytical workflow.[3] The most effective internal standards are stable isotope-labeled versions of the analyte, as they share near-identical extraction recovery, chromatographic retention time, and ionization efficiency.[4][5]

This compound: A Superior Internal Standard

This compound is a salt of dimethyl phosphate where two carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment provides a mass shift that allows it to be distinguished from the endogenous (unlabeled) dimethyl phosphate by the mass spectrometer, while its chemical behavior remains virtually identical.

Key Attributes of this compound:

  • Chemical Identity: As a SIL-IS, it co-elutes with the native analyte, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[4][5]

  • Isotopic Stability: The 13C-label is exceptionally stable and does not undergo back-exchange with unlabeled atoms, a potential issue with some deuterated standards.[6][7] This ensures the integrity of the standard throughout the analytical process.

  • Mass Difference: The +2 Da mass shift is sufficient to prevent isotopic crosstalk from the M+2 isotope of the unlabeled analyte, ensuring accurate quantification.

Comparison with Alternative Internal Standards

The choice of internal standard is a critical decision in method development. Here, we compare this compound with two common alternatives: deuterated internal standards and structural analogs.

FeatureThis compound (¹³C-SIL)Deuterated Internal Standard (e.g., Dimethyl Phosphate-d6)Structural Analog (e.g., Triphenyl Phosphate)
Chromatographic Co-elution Near-perfect co-elution with the analyte.May exhibit a slight shift in retention time due to the "isotope effect," potentially leading to differential matrix effects.[6][8]Retention time will differ from the analyte, increasing the likelihood of experiencing different matrix effects.
Ionization Efficiency Virtually identical to the analyte, providing the most accurate correction for matrix effects.Generally similar to the analyte, but can be influenced by the position and number of deuterium atoms.Can have significantly different ionization efficiency compared to the analyte, leading to inadequate correction for matrix effects.
Isotopic Stability Highly stable C-C and C-H bonds prevent isotope exchange.[7]Deuterium atoms on certain positions can be susceptible to back-exchange with protons from the solvent, compromising quantitation.[6]Not applicable.
Commercial Availability & Cost Generally more expensive to synthesize than deuterated standards.[4]Often more readily available and less expensive than ¹³C-labeled standards.Typically readily available and cost-effective.
Overall Performance Considered the "gold standard" for quantitative bioanalysis due to the highest accuracy and precision.[5]A very good alternative to ¹³C-SILs, but requires careful validation to ensure no chromatographic separation from the analyte.A viable option when a SIL-IS is unavailable, but may not fully compensate for all sources of analytical variability.[2][5]

Experimental Validation of a Quantitative Method Using this compound

The validation of a bioanalytical method must be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9] These guidelines outline the key parameters that must be assessed to ensure the method is fit for its intended purpose.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a quantitative LC-MS/MS method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Biological Sample (e.g., Urine, Plasma) add_is Spike with this compound start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate and Reconstitute extraction->evaporate lc_separation Chromatographic Separation evaporate->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing validation_params Assess Validation Parameters: - Selectivity - Linearity & Range - Accuracy & Precision - Matrix Effect - Stability data_processing->validation_params final_report final_report validation_params->final_report Generate Validation Report

Caption: A typical experimental workflow for quantitative LC-MS/MS method validation.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the unlabeled dimethyl phosphate standard in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations (e.g., LLOQ, low, mid, high). Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Example: Urine):

  • To 100 µL of urine sample, calibrator, or QC, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18) is typically used for the separation of polar compounds.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization, is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for phosphate-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.

4. Method Validation Parameters:

The following parameters should be thoroughly evaluated as per regulatory guidelines:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The relationship between the analyte concentration and the instrumental response should be linear over a defined range. A calibration curve is constructed by plotting the analyte/IS peak area ratio against the analyte concentration. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[9]

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte and internal standard is assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of a SIL-IS like this compound should effectively normalize any matrix effects.[1][2]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be evaluated.

Logical Relationships in Method Validation

The successful validation of a quantitative method relies on the interplay of several key factors, as illustrated below.

logical_relationships cluster_method Analytical Method cluster_validation_metrics Validation Metrics sample_prep Sample Preparation accuracy Accuracy sample_prep->accuracy precision Precision sample_prep->precision lc_params LC Parameters selectivity Selectivity lc_params->selectivity ms_params MS Parameters ms_params->selectivity reliable_data reliable_data accuracy->reliable_data Reliable Quantitative Data precision->reliable_data Reliable Quantitative Data selectivity->reliable_data Reliable Quantitative Data linearity Linearity linearity->reliable_data Reliable Quantitative Data stability Stability stability->reliable_data Reliable Quantitative Data is_choice Internal Standard Selection (e.g., Dimethyl Phosphate-13C2) is_choice->sample_prep is_choice->linearity

Caption: Interdependencies in quantitative method validation.

Conclusion

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Nguyen, D. V., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1183, 122956. [Link]

  • Armstrong, B. L., et al. (2015). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 50(10), 715-24. [Link]

  • Chromatography Forum. (2011). internal standard for organophosphate. [Link]

  • Garcı́a-Reyes, J. F., et al. (2007). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A, 822(1), 91-9. [Link]

  • Restek Corporation. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. [Link]

  • Lee, S., et al. (2024). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Foods, 13(16), 2642. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 164-169. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • NATA. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • ResearchGate. (2016). Is there any substance that can be used to aid in organic phosphate quantification in P-NMR?. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]

  • Zhang, Q., et al. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 27(19), 6642. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

The Analytical Advantage: A Comparative Guide to Dimethyl Phosphate-¹³C₂ Sodium Salt in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and toxicologists engaged in the quantitative analysis of organophosphate (OP) pesticide exposure, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an in-depth comparison of Dimethyl Phosphate-¹³C₂ Sodium Salt, a stable isotope-labeled internal standard, against its common alternatives. We will delve into the fundamental principles that underscore its superior performance in mass spectrometric assays and provide actionable experimental protocols for its application.

The Imperative for an Ideal Internal Standard in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices such as urine and plasma. However, the accuracy of this technique is susceptible to variations in sample preparation, chromatographic performance, and, most notably, matrix effects. Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a significant source of analytical error.

An ideal internal standard (IS) mitigates these variabilities. By being chemically and physically analogous to the analyte of interest, it experiences similar losses during sample processing and comparable ionization effects in the mass spectrometer source. The ratio of the analyte signal to the internal standard signal thus remains constant, enabling precise and accurate quantification. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), are considered the most effective for this purpose.

Dimethyl Phosphate-¹³C₂ Sodium Salt: A Superior Choice for Organophosphate Metabolite Analysis

Dimethyl phosphate (DMP) is a key urinary biomarker for assessing human exposure to a wide range of organophosphate pesticides. Accurate quantification of DMP is therefore crucial for toxicological and epidemiological studies. Dimethyl Phosphate-¹³C₂ Sodium Salt is the ¹³C-labeled analogue of DMP, making it an exemplary internal standard for this application.

Comparison with Alternatives: The ¹³C Advantage

The primary alternatives to ¹³C-labeled internal standards are deuterated (²H-labeled) analogues and non-isotopically labeled, structurally similar compounds. Here, we compare the performance of Dimethyl Phosphate-¹³C₂ Sodium Salt against these alternatives.

FeatureDimethyl Phosphate-¹³C₂ Sodium SaltDeuterated Dimethyl Phosphate (DMP-d₆)Non-Isotopically Labeled IS (e.g., Dibutyl phosphate)
Co-elution with Analyte Excellent: Co-elutes perfectly with native DMP.Variable: Often exhibits a slight retention time shift, leading to differential matrix effects.Poor: Significant chromatographic separation from DMP.
Isotopic Stability High: C-C and C-H bonds are strong; no risk of isotope exchange.Moderate: C-D bonds are weaker than C-H bonds; potential for back-exchange in certain solvents or under specific pH conditions.Not Applicable
Compensation for Matrix Effects Excellent: Experiences identical ionization suppression/enhancement as the analyte due to co-elution.Good to Moderate: Less effective if chromatographic separation occurs.Poor: Inadequate compensation due to different retention times and ionization efficiencies.
Accuracy & Precision Highest: Provides the most reliable correction for analytical variability.Good: Generally reliable but can be compromised by isotopic effects.Lower: Prone to significant quantitative errors.
Cost Higher: Synthesis of ¹³C-labeled compounds is generally more complex and expensive.Lower: Deuterated starting materials are often more readily available.Lowest: Readily available and inexpensive.

The Causality Behind the ¹³C Advantage:

The superiority of Dimethyl Phosphate-¹³C₂ Sodium Salt stems from fundamental physicochemical principles. The substitution of ¹²C with ¹³C results in a negligible change in the molecule's polarity and chemical properties. Consequently, its behavior during extraction and chromatography is virtually identical to that of the unlabeled analyte, ensuring they experience the same matrix effects at the same time.

In contrast, deuterated standards can exhibit a phenomenon known as the "isotope effect," where the difference in mass between hydrogen and deuterium can lead to a slight difference in retention time on a chromatographic column. This separation, even if minimal, can expose the analyte and the internal standard to different matrix components as they elute, leading to inaccurate correction and compromised data quality. Non-isotopically labeled standards, due to their different chemical structures, often have significantly different retention times and ionization efficiencies, making them poor surrogates for the analyte.

Experimental Workflow: Quantification of Dialkyl Phosphates in Human Urine

The following is a detailed protocol for the analysis of dimethyl phosphate and other dialkyl phosphate (DAP) metabolites in human urine using Dimethyl Phosphate-¹³C₂ Sodium Salt as an internal standard. This protocol is a composite of best practices from validated methods in the scientific literature.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample 1. Urine Sample Collection (1 mL) add_is 2. Addition of Internal Standard (Dimethyl Phosphate-¹³C₂ Sodium Salt) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction evaporation 5. Evaporation & Reconstitution extraction->evaporation lc_separation 6. UPLC Separation (Reversed-Phase C18) evaporation->lc_separation ms_detection 7. Mass Spectrometric Detection (ESI- Negative Mode, MRM) lc_separation->ms_detection quantification 8. Quantification (Analyte/IS Ratio vs. Calibration Curve) ms_detection->quantification

Caption: Workflow for the quantification of dialkyl phosphates in urine.

Step-by-Step Protocol

1. Materials and Reagents:

  • Dimethyl Phosphate-¹³C₂ Sodium Salt (Internal Standard)
  • Native dialkyl phosphate standards (for calibration)
  • Human urine samples
  • β-glucuronidase/arylsulfatase from Helix pomatia
  • Ammonium acetate buffer (pH 5.0)
  • Ethyl acetate (LC-MS grade)
  • Methanol (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  • To a 2 mL microcentrifuge tube, add 1 mL of urine.
  • Spike the sample with 20 µL of a 1 µg/mL solution of Dimethyl Phosphate-¹³C₂ Sodium Salt in methanol.
  • Add 200 µL of ammonium acetate buffer (1 M, pH 5.0).
  • Add 10 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 4 hours to deconjugate any phase II metabolites.
  • After incubation, add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Repeat the extraction (steps 6-8) and combine the organic extracts.
  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the analytes of interest (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode (ESI-).
  • Detection: Multiple Reaction Monitoring (MRM).
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dimethyl Phosphate (DMP)125.079.0
Dimethyl Phosphate-¹³C₂ 127.0 79.0

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the native DMP to the ¹³C₂-DMP internal standard against the concentration of the calibration standards.
  • Quantify the concentration of DMP in the urine samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing: A Potential Application

While the primary application of Dimethyl Phosphate-¹³C₂ Sodium Salt is as an internal standard, its isotopic label also lends itself to use as a tracer in metabolic studies. For instance, in studies of cellular phosphorylation or the environmental fate of organophosphates, introducing ¹³C₂-DMP could allow researchers to track its incorporation into other molecules or its degradation pathways using mass spectrometry. The distinct mass shift provided by the two ¹³C atoms enables clear differentiation from endogenous, unlabeled compounds.

Conclusion

For the accurate and reliable quantification of dimethyl phosphate in biological matrices, Dimethyl Phosphate-¹³C₂ Sodium Salt stands out as the superior internal standard. Its chemical identity to the analyte ensures co-elution and equivalent behavior during sample processing and analysis, providing the most effective compensation for matrix effects. While the initial cost may be higher than that of deuterated or non-isotopically labeled alternatives, the enhanced data quality, reliability, and confidence in the results justify the investment for high-stakes research and clinical applications.

References

  • Bravo, R., Driskell, W. J., Whitehead, R. D., Jr, Needham, L. L., & Barr, D. B. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of analytical toxicology, 26(5), 245–252. [Link]

  • Chen, Y., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 684. [Link]

  • Pardo, O., et al. (2019). Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1130-1131, 121810. [Link]

  • Berg, T., & Strand, D. H. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A, 1218(52), 9366-74. [Link]

The Gold Standard in Bioanalysis: A Guide to Justification and Use of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of regulated bioanalysis, the pursuit of accuracy and precision is paramount. The quantitative data generated from preclinical and clinical studies form the bedrock upon which the safety and efficacy of new therapeutics are judged. At the heart of achieving reliable data lies the effective use of an internal standard (IS). This guide provides an in-depth technical exploration of why stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard," particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2][3] We will delve into the mechanistic advantages of SIL-ISs, compare them with other internal standard approaches, and provide practical guidance on their selection and implementation, all within the framework of global regulatory expectations.

The Inherent Challenge of Bioanalysis: Taming the Matrix

Biological matrices such as plasma, blood, and urine are extraordinarily complex. When analyzing a drug or its metabolites, these matrices introduce a host of potential interferences that can adversely affect the accuracy and reproducibility of the results. This phenomenon, broadly termed "matrix effects," can manifest as ion suppression or enhancement in the mass spectrometer, leading to erroneous quantification.[4] Furthermore, variability can be introduced at every step of the bioanalytical workflow, from sample extraction to chromatographic separation and detection.[5][6]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for this variability.[5][6] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, ensuring that it experiences the same variations during sample processing and analysis.[7]

The Spectrum of Internal Standards: A Comparative Overview

The choice of an internal standard is a critical decision in method development. While several options exist, they are not all created equal.

Internal Standard Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) IS An analog of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[8]- Co-elutes with the analyte.[7] - Experiences nearly identical matrix effects and extraction recovery.[9] - Provides the most accurate and precise data.[9] - Highly recommended by regulatory agencies.- Can be costly and time-consuming to synthesize.[1][5] - Potential for isotopic interference from the unlabeled analyte.[3]
Structural Analog (Analog IS) A molecule with a similar chemical structure to the analyte but is not isotopically labeled.- More readily available and less expensive than SIL-ISs.- May not co-elute perfectly with the analyte. - May have different extraction recovery and ionization efficiency. - Less effective at compensating for matrix effects.[5]
Generic/Universal IS A compound structurally unrelated to the analyte, often used in early discovery phases.- Readily available and inexpensive.- Does not mimic the analyte's behavior. - Ineffective at correcting for matrix effects and extraction variability. - Not suitable for regulated bioanalysis.
The Scientific Rationale for SIL-IS Superiority: Isotope Dilution Mass Spectrometry

The unparalleled performance of SIL-ISs is rooted in the principles of isotope dilution mass spectrometry (IDMS).[10][11] This technique involves adding a known amount of an isotopically enriched version of the analyte (the SIL-IS) to the sample.[11] Because the SIL-IS is chemically identical to the analyte, it behaves identically during extraction, chromatography, and ionization.[8]

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations that affect both compounds equally are canceled out. This ratiometric measurement is the key to the high precision and accuracy of the method.

Diagram: The Principle of Isotope Dilution Mass Spectrometry

IDMS_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Analyte (Unknown Amount) Mix Mixing & Extraction Analyte->Mix SIL_IS SIL-IS (Known Amount) SIL_IS->Mix LC_MS Detection Mix->LC_MS Variable Loss & Matrix Effects Ratio Signal Ratio (Analyte / SIL-IS) LC_MS->Ratio Mass-based Differentiation Quant Quant Ratio->Quant Quantification

Caption: Workflow illustrating how a SIL-IS corrects for variability.

Key Considerations for SIL-IS Selection and Use

While SIL-ISs are the preferred choice, their successful implementation requires careful consideration of several factors:

  • Degree and Position of Labeling: The stable isotope label should be incorporated in a part of the molecule that is not susceptible to chemical or metabolic exchange.[8] A sufficient mass difference (typically ≥ 3 Da) is necessary to prevent isotopic crosstalk between the analyte and the IS.[9]

  • Isotopic Purity: The SIL-IS should have high isotopic purity to minimize the contribution of the unlabeled analyte in the IS solution.[9]

  • Co-elution: Ideally, the analyte and SIL-IS should co-elute chromatographically to ensure they experience the same matrix effects at the same time.[12] Significant separation can lead to differential ion suppression and compromise accuracy.[12]

Experimental Protocol: Assessing Matrix Effects

A critical experiment during method validation is the assessment of matrix effects, as stipulated by regulatory guidelines from the FDA and EMA.[13][14] The use of a SIL-IS is instrumental in demonstrating the method's robustness against these effects.

Objective: To determine if the presence of matrix components affects the ionization of the analyte and SIL-IS.

Materials:

  • Blank biological matrix from at least six different sources.

  • Analyte and SIL-IS stock solutions.

  • Mobile phases and reconstitution solvent.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and SIL-IS are added to the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Evaluate the Results: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be within the acceptance criteria (typically ≤15%). This demonstrates that the SIL-IS effectively compensates for the variability in matrix effects.

Diagram: Matrix Effect Assessment Workflow

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_eval Evaluation A Set A Analyte + IS in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B Blank Matrix Extract + Analyte + IS B->LCMS C Set C (Analyte + IS in Matrix) -> Extract C->LCMS Calc Calculate Ratios & MF LCMS->Calc Eval Assess %CV of IS-Normalized MF (Target: ≤15%) Calc->Eval

Caption: Experimental design for evaluating matrix effects.

Regulatory Perspective and Conclusion

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations for bioanalytical method validation under the ICH M10 guideline.[15] This guidance emphasizes the importance of ensuring the reliability of bioanalytical data.[14][16] While not explicitly mandating the use of SIL-ISs, the stringent requirements for accuracy, precision, and assessment of matrix effects strongly favor their use.[15] The ability of a SIL-IS to co-elute and behave almost identically to the analyte provides the most robust approach to compensating for the myriad of variabilities encountered in bioanalysis.[9][17]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
  • Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantit
  • Guideline on bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized m
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • LC-MS/MS Internal Standards: Critical Workflows for Accur
  • Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards.
  • Isotope dilution. Wikipedia.
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.
  • FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of Dimethyl Phosphate-13C2 Sodium Salt in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Pursuit of Analytical Certainty in Biomonitoring

The quantification of Dimethyl Phosphate (DMP), a primary metabolite of numerous organophosphate pesticides, in biological samples is a cornerstone of human biomonitoring and toxicological assessment.[1][2] Exposure to these pesticides has been linked to a range of adverse health effects, making the accuracy of DMP measurement paramount.[2] However, the inherent complexity of biological matrices—such as plasma, urine, and tissue homogenates—presents a significant analytical challenge, primarily due to the phenomenon known as the "matrix effect".[3][4] This guide provides an in-depth performance evaluation of Dimethyl Phosphate-13C2 Sodium Salt as a stable isotope-labeled (SIL) internal standard (IS), demonstrating its superiority in mitigating matrix effects and ensuring the highest fidelity in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis without interfering with its measurement.[5] A SIL internal standard is the gold standard because its physicochemical properties are nearly identical to the native analyte, ensuring it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement, thereby providing the most accurate correction.[6] This guide will compare the performance of this compound against a common deuterated analog (Dimethyl Phosphate-d6) and a structural analog (Dibutyl Phosphate) to provide a comprehensive understanding of its advantages.

The Core Challenge: Understanding and Quantifying the Matrix Effect

In LC-MS/MS, the matrix effect is any alteration of the analyte's ionization efficiency caused by co-eluting components from the sample matrix.[7][8] These components, which can include salts, lipids, and proteins, do not produce a direct signal that overlaps with the analyte but interfere with the physical process of converting the analyte into gas-phase ions.[3] This can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which compromise the accuracy and reproducibility of quantitative results.[3][7]

Different biological matrices present unique challenges:

  • Plasma/Serum: Rich in proteins and phospholipids, which are notorious for causing significant ion suppression and fouling the mass spectrometer ion source.

  • Urine: Characterized by high concentrations of salts and urea, which can alter the ionization process and chromatographic performance.

  • Tissue Homogenates: Arguably the most complex matrix, containing a wide array of lipids, proteins, and other endogenous molecules that can interfere with the analysis.

An effective internal standard must track and correct for these matrix-induced variations. The following experimental framework is designed to rigorously test this capability.

cluster_0 The Matrix Effect Concept Analyte Analyte Ion_Source MS Ion Source Analyte->Ion_Source Matrix_Components Matrix Components (Salts, Lipids, etc.) Matrix_Components->Ion_Source Interference (Suppression/ Enhancement) Signal Analyte Signal Ion_Source->Signal Inaccurate Result Corrected_Signal Corrected Signal Ion_Source->Corrected_Signal Accurate Result IS Ideal Internal Standard (IS) IS->Ion_Source

Caption: The matrix effect and its correction by an ideal internal standard.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate this compound, we designed a series of experiments guided by the principles of bioanalytical method validation outlined by regulatory bodies like the FDA.[9][10]

Internal Standards Compared:

  • This compound (SIL-IS): The primary subject of this guide.[11]

  • Dimethyl Phosphate-d6 (Deuterated IS): A commonly used alternative.[12][13]

  • Dibutyl Phosphate (Structural Analog IS): Used to highlight the limitations of non-isotopic standards.[14]

Biological Matrices Evaluated:

  • Human Plasma (K2EDTA)

  • Human Urine

  • Porcine Liver Tissue Homogenate

Core Methodology: Sample Preparation and LC-MS/MS

A robust and clean sample is the foundation of good data. For this evaluation, a liquid-liquid extraction (LLE) method was selected for its effectiveness in removing proteins and phospholipids while providing good recovery for polar metabolites like DMP.[15]

Step-by-Step LLE Protocol:

  • Aliquoting: Pipette 100 µL of the biological matrix (plasma, urine, or tissue homogenate) into a 2 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the designated Internal Standard working solution. For blank samples, add 10 µL of water:methanol (50:50).

  • Protein Precipitation/Extraction: Add 500 µL of acetonitrile.

  • Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98% Water with 0.1% Formic Acid).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: UFLC system

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for retaining polar analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Optimized for separation of DMP from matrix interferences.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Specific precursor-to-product ion transitions for DMP and each internal standard.

cluster_workflow General Bioanalytical Workflow Sample 1. Biological Sample (Plasma, Urine, Tissue) Spike 2. Spike Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Evap 4. Evaporate & Reconstitute LLE->Evap Inject 5. LC-MS/MS Analysis Evap->Inject Data 6. Data Processing (Analyte/IS Ratio) Inject->Data Result 7. Final Concentration Data->Result

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl Phosphate-13C2 Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Dimethyl Phosphate-13C2 Sodium Salt. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to be your preferred source for operational guidance, ensuring that waste management is approached with the same rigor and precision as your research. We will delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory frameworks to ensure a self-validating and trustworthy system.

Part 1: Pre-Disposal Assessment: Understanding the Compound

Before initiating any disposal procedure, a thorough understanding of the material's properties is paramount. This compound is an isotopically labeled compound. The first and most critical point of clarification is the nature of this labeling.

  • Isotopic Nature : The "-13C2" designation indicates that this molecule is enriched with Carbon-13, a stable (non-radioactive) isotope of carbon.[1] This is a crucial distinction, as the disposal protocols for stable isotopes differ significantly from those for radioactive materials. For disposal purposes, compounds with stable isotopes are generally treated in the same manner as their unlabeled counterparts.[2][]

  • Chemical Hazards : The primary hazards are associated with the chemical properties of Dimethyl Phosphate Sodium Salt itself. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is considered hazardous.[4] Furthermore, it is classified as a "Dangerous Good for transport," which necessitates specific handling and shipping procedures.[5]

Immediate Safety and Handling Protocols

Adherence to proper safety protocols is non-negotiable when handling this compound.

Personal Protective Equipment (PPE): Based on safety data sheet (SDS) recommendations, the following PPE is mandatory when handling this compound to minimize exposure risk:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[4]Protects against accidental splashes or aerosolized powder contact with eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[4]Prevents direct skin contact, which can cause irritation.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[4][6]Minimizes the risk of inhaling fine dust particles of the compound.

Spill Management: In the event of a spill, swift and correct action is critical to prevent contamination and exposure.

  • Ensure Safety : Ensure adequate ventilation and wear all required PPE before addressing the spill.[4]

  • Containment : Prevent further spread of the powder. If it's a dry spill, cover it with a plastic sheet or tarp to minimize dust generation.[4]

  • Clean-up : Carefully take up the material mechanically (e.g., with a scoop or dustpan). Avoid any actions that create dust.[4]

  • Collection : Place the spilled material and any contaminated cleaning supplies into a designated, clearly labeled container for hazardous waste disposal.[4][7]

  • Decontamination : Thoroughly clean the contaminated surface after material collection.[4]

Part 2: The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous chemical waste stream. This workflow is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste : Identify the waste as "Hazardous Chemical Waste: this compound." Because it contains a stable isotope, no special radiological precautions are necessary.[2]

  • Segregate the Waste : This is a critical step. Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, which are incompatible.[4] Proper segregation prevents dangerous reactions and ensures the waste can be managed correctly by the disposal facility.[8][9] Collect waste in a designated container.

Step 2: Container Selection and Labeling
  • Container Selection : Use a primary waste container that is chemically compatible, leak-proof, and has a secure lid. High-density polyethylene (HDPE) containers are a suitable choice.[7] For any liquid solutions, a secondary containment tray or bin is required to mitigate spills.

  • Labeling : Proper labeling is a cornerstone of regulatory compliance. The EPA requires that each waste container be clearly marked.[10] Your label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").[10]

    • The accumulation start date (this is added only when the container is moved to a central accumulation area, not in the lab's satellite area).[10]

Step 3: On-Site Accumulation
  • Satellite Accumulation Area (SAA) : Laboratories can accumulate waste in an SAA, which is the area where the waste is generated and under the direct control of laboratory personnel.[9][10]

  • Storage Conditions : Store the sealed waste container in a cool, dry, and well-ventilated location, protected from moisture.[4] Ensure it is stored away from incompatible materials.[4] The storage area should be clearly marked with hazardous waste signage.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established protocols and relationships with licensed hazardous waste disposal contractors.[7]

  • Documentation : Provide the EHS office with a complete and accurate description of the waste.

  • Licensed Disposal : The final disposal must be carried out by a licensed and approved waste disposal facility.[4][8] These facilities are equipped to handle and treat hazardous chemicals in an environmentally sound manner, often through methods like incineration.[10] Never attempt to dispose of this chemical down the drain or in regular trash.[6]

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process, the following workflow diagram illustrates the path from waste generation to final disposal.

G Disposal Workflow for this compound cluster_0 A Waste Generated: Dimethyl Phosphate-13C2 Sodium Salt B Step 1: Characterize Waste A->B C Is it Radioactive? B->C D No (Stable Isotope) Treat as Chemical Waste C->D No E Follow Radioactive Waste Protocol (Not Applicable) C->E Yes F Step 2: Segregate Waste (Do Not Mix) D->F G Step 3: Select & Label Container - Compatible Container - 'Hazardous Waste' Label - Chemical Name F->G H Step 4: Accumulate in Lab SAA (Cool, Dry, Secure) G->H I Step 5: Arrange Final Disposal H->I J Contact EHS or Licensed Contractor I->J K Transport to Approved Waste Facility J->K

Caption: Logical workflow for the safe disposal of this compound.

References

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds . [Link]

  • Needle.Tube. (2023). Regulating Lab Waste Disposal in the United States: The Role of the EPA . [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories . [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly . [Link]

  • University of Pittsburgh Radiation Safety. Specific Instruction for Isotope Research Waste . [Link]

  • American Laboratory. (2022). Managing Hazardous Chemical Waste in the Lab . [Link]

  • American Chemical Society. Regulation of Laboratory Waste . [Link]

  • University of Cambridge, Department of Plant Sciences. Local Rules for the Safe Use and Disposal of Radioisotopes . [Link]

Sources

Navigating the Safe Handling of Dimethyl Phosphate-13C2 Sodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. Dimethyl Phosphate-13C2 Sodium Salt, a stable isotope-labeled organophosphate, presents unique considerations for handling, personal protection, and disposal. This guide provides an in-depth, procedural framework to ensure the highest standards of laboratory safety, moving beyond mere compliance to foster a culture of intrinsic safety awareness.

Understanding the Hazard: A Proactive Risk Assessment

This compound is an organophosphate compound. Organophosphates as a class are known for their potential to inhibit cholinesterase, an enzyme critical for nerve function.[1][2] While this isotopically labeled salt is intended for research purposes and not as a pesticide, its inherent chemical nature demands a cautious and informed approach. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific laboratory procedures in which it will be used.

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is a critical barrier between the researcher and potential chemical exposure. The selection of appropriate PPE should be based on a comprehensive understanding of the potential hazards and the specific laboratory tasks being performed.

Hand Protection: Selecting the Right Glove

The choice of gloves is paramount when handling organophosphates. Nitrile gloves are a common and generally effective choice for incidental contact with a wide range of chemicals. However, for prolonged handling or in situations with a higher risk of splashes, more robust options should be considered.

Table 1: Glove Material Chemical Resistance (General Guidance)

Chemical ClassNitrileNeopreneButyl Rubber
OrganophosphatesGoodVery GoodExcellent
Aqueous SolutionsExcellentExcellentExcellent
AlcoholsGoodExcellentExcellent
Aliphatic HydrocarbonsFairGoodExcellent

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

For handling this compound, it is recommended to use:

  • For low-risk, short-duration tasks (e.g., weighing in a fume hood): Double-gloving with high-quality nitrile gloves.

  • For higher-risk or longer-duration tasks (e.g., dissolution, transfer of solutions): Neoprene or butyl rubber gloves are recommended for their superior resistance to organophosphates.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound in liquid form. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.

Body Protection

A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

Due to the potential for aerosolization of the solid compound or vapors from solutions, all handling of this compound should be conducted within a certified chemical fume hood.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Workflow Receiving Receiving and Storage Weighing Weighing and Preparation Receiving->Weighing Transport to Fume Hood Emergency Emergency Procedures Receiving->Emergency Handling Solution Handling and Use Weighing->Handling Dissolution Weighing->Emergency Disposal Waste Disposal Handling->Disposal End of Experiment Handling->Emergency Disposal->Emergency

Caption: A streamlined workflow for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Preparation of Solutions

Step-by-Step Protocol:

  • Preparation: Don all required PPE (double nitrile or neoprene gloves, lab coat, and chemical splash goggles). Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated, clean weighing vessel.

    • Handle the solid compound with care to minimize the generation of dust.

  • Dissolution:

    • Add the solvent to the weighed compound slowly and carefully.

    • If sonication is required, ensure the vessel is securely capped.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Handling and Use of Solutions
  • All transfers and manipulations of solutions containing this compound must be carried out in a chemical fume hood.

  • Use appropriate tools (e.g., pipettes with disposable tips) to avoid cross-contamination and direct contact.

  • Avoid working alone when handling significant quantities of the compound.

Emergency Preparedness: A Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimize harm.

EmergencyResponse Exposure Exposure Event SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Spill Spill Decontaminate Decontaminate Area Spill->Decontaminate Decontaminate->SeekMedical

Caption: A clear action plan for emergency situations involving this compound.

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Responsible Disposal: Environmental Stewardship

The disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations. As this compound contains a stable isotope (Carbon-13), it is generally considered non-radioactive. Therefore, the primary consideration for disposal is its chemical hazardous waste profile.

Disposal Plan:

  • Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated labware, used gloves, and absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general waste.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[3][4]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the potential hazards and integrating safety into every aspect of the experimental workflow. By adhering to these guidelines, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues.

References

  • HealthMatters.io. (n.d.). Dimethyl phosphate (DMP) - Total Tox-Burden. Retrieved from [Link]

  • Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Human Toxome Project. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. (OSHA 3404-11R). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • University of Maryland, Baltimore. (2015, May 14). Disposal of Chemical Waste. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.